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Foundational

Z-Phe-Lys-AOMK (GB111-NH2): Structural Dynamics and Application in Macrophage-Targeted Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The tumor microenvironment (TME) relies heavily on the prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The tumor microenvironment (TME) relies heavily on the proteolytic activity of tumor-associated macrophages (TAMs) to drive angiogenesis, invasion, and metastasis. Central to this proteolytic network are cysteine cathepsins (specifically Cathepsins B, L, and S). Z-Phe-Lys-AOMK , widely designated as GB111-NH2 , is a highly potent, irreversible, and cell-permeable small-molecule inhibitor designed to covalently target these specific proteases [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the molecular architecture of GB111-NH2, explore the causality behind its biological efficacy, and provide self-validating experimental workflows for integrating this compound into advanced oncology and macrophage polarization research.

Chemical Identity & Molecular Architecture

GB111-NH2 is a rationally designed peptide-small molecule conjugate. Its efficacy is derived from a precise balance between its recognition sequence (directing it to specific cathepsins) and its electrophilic warhead (ensuring irreversible inactivation) [2].

Quantitative Chemical Data
PropertyValue
Chemical Name Z-Phe-Lys-AOMK (GB111-NH2)
IUPAC / Systematic Name Benzoic acid, 2,6-dimethyl-, (3S)-7-amino-2-oxo-3-[[(2S)-1-oxo-3-phenyl-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]heptyl ester
CAS Registry Number 956479-18-8
Molecular Formula C33H39N3O6
Molecular Weight 573.68 g/mol
Solubility Soluble in DMSO (Recommended stock preparation at 5-50 mg/mL)
Storage Conditions Powder: -20°C (up to 3 years). Stock solutions in DMSO: -80°C (up to 6 months)
Structural Breakdown and Causality

The molecule is composed of three functional domains, each serving a distinct mechanistic purpose:

  • The N-terminal Protecting Group (Z / Benzyloxycarbonyl): Enhances lipophilicity and cellular permeability, ensuring the inhibitor can cross the macrophage lipid bilayer to access endolysosomal compartments.

  • The Recognition Sequence (Phe-Lys): The P2-P1 peptide sequence dictates target specificity. The bulky, hydrophobic Phenylalanine (Phe) at P2 and the positively charged Lysine (Lys) at P1 perfectly complement the S2 and S1 substrate-binding pockets of Cathepsins B, L, and S.

  • The Electrophilic Warhead (AOMK): The Acyloxymethyl ketone (AOMK) moiety acts as a bioisostere of the natural peptide cleavage site. Upon binding, the active-site cysteine (Cys25) of the cathepsin executes a nucleophilic attack on the ketone carbonyl. This leads to the expulsion of the 2,6-dimethylbenzoic acid leaving group, forming a stable, irreversible thioether bond [3].

Mechanistic Pathway: From Inhibition to Tumor Regression

The therapeutic value of GB111-NH2 lies in its downstream biological effects. Inhibiting Cathepsins B, L, and S in TAMs does not merely halt extracellular matrix degradation; it triggers a profound metabolic crisis within the macrophage [1].

By blocking lysosomal cathepsins, GB111-NH2 halts autophagic flux. The inability to clear damaged organelles leads to a toxic accumulation of Reactive Oxygen Species (ROS). This oxidative stress specifically induces apoptosis in TAMs. Strikingly, the death of these supportive macrophages causes a secondary, cell-non-autonomous death of neighboring cancer cells, leading to primary tumor regression [1].

G A GB111-NH2 (Z-Phe-Lys-AOMK) B Covalent Binding to Cathepsins B, L, S A->B Electrophilic attack by Cys25 C Inhibition of Autophagy B->C Protease blockade D Accumulation of Reactive Oxygen Species (ROS) C->D Metabolic stress E Tumor-Associated Macrophage (TAM) Apoptosis D->E Oxidative damage F Mammary Tumor Regression E->F Cell non-autonomous cancer cell death

Mechanistic pathway of GB111-NH2 inducing macrophage apoptosis and tumor regression.

Validated Experimental Protocols

To ensure scientific integrity, any assay utilizing GB111-NH2 must be self-validating. The following protocol employs Activity-Based Protein Profiling (ABPP) . By pre-treating cells with GB111-NH2 and subsequently labeling them with a fluorescent pan-cathepsin probe (e.g., GB123), researchers can quantify the exact degree of target engagement based on the absence of a fluorescent signal [4].

In Vitro Target Engagement and Apoptosis Assay

Reagents Required:

  • GB111-NH2 (Test Inhibitor)

  • GB123 or YBN1-8 (Fluorescent pan-cathepsin activity-based probes)

  • Primary murine macrophages or NIH-3T3 cell line

  • Cell lysis buffer (pH 5.5 to maintain cathepsin stability)

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages in a 6-well plate at a density of 5×105 cells/well. Allow 24 hours for adherence.

  • Inhibitor Treatment: Treat cells with GB111-NH2 at concentrations ranging from 1 µM to 5 µM (using 0.1% DMSO as a vehicle control) for 2 to 4 hours in culture medium. Causality note: This timeframe allows sufficient endocytosis and lysosomal accumulation of the inhibitor.

  • Competitive Labeling (Self-Validation Step): Add 5 µM of the fluorescent probe GB123 directly to the culture media for the final 2 hours of incubation. GB123 will covalently bind to any cathepsins not already inhibited by GB111-NH2.

  • Lysis and Harvesting: Wash cells with cold PBS and lyse using a mildly acidic buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the soluble fraction.

  • SDS-PAGE Resolution: Boil 20 µg of the lysate in reducing sample buffer and resolve on a 12.5% SDS-PAGE gel.

  • Fluorescence Scanning: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon or Odyssey) at the appropriate excitation/emission wavelengths (e.g., 635/670 nm for Cy5-like probes).

  • Interpretation: Successful inhibition by GB111-NH2 is confirmed by a dose-dependent decrease in fluorescent bands at the 25–30 kDa range (corresponding to active Cathepsins B, L, and S).

Workflow Step1 1. Reagent Prep Dissolve GB111-NH2 in DMSO Step2 2. Cell Culture Seed Macrophages Step1->Step2 Step3 3. Treatment Incubate with GB111-NH2 (1-5 µM) Step2->Step3 Step4 4. Probe Labeling Add GB123 to label residual activity Step3->Step4 Step5 5. Analysis SDS-PAGE & Fluorescence Scan Step4->Step5

Self-validating experimental workflow for confirming GB111-NH2 target engagement.

In Vivo Formulation Guidelines

For in vivo mammary tumor models, GB111-NH2 must be formulated to maintain solubility and bioavailability. A standard vehicle strategy involves creating a clear stock solution in DMSO, followed by sequential addition of co-solvents:

  • Ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Causality: The sequential addition prevents precipitation of the highly hydrophobic Z-Phe-Lys moiety, ensuring uniform systemic distribution when administered intravenously or intraperitoneally.

Conclusion

GB111-NH2 (Z-Phe-Lys-AOMK) represents a critical tool in modern chemical biology and oncology. By leveraging the specific recognition of the Phe-Lys sequence and the irreversible covalent trapping of the AOMK warhead, it provides unparalleled control over cysteine cathepsin activity. Its ability to disrupt autophagic flux and induce ROS-mediated apoptosis in tumor-associated macrophages highlights a paradigm shift: targeting the supportive tumor microenvironment rather than the cancer cells directly.

References

  • Salpeter SJ, Pozniak Y, Merquiol E, Ben-Nun Y, Geiger T, Blum G. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene. 2015 Dec 10;34(50):6066-78. Available at:[Link]

  • Kumar S, et al. "A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L." Pharmaceuticals. 2020 Feb 06. Available at:[Link]

  • Dey G, et al. "Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer." JACS Au. 2025. Available at:[Link]

  • Blum G, et al. "Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy." PLoS One. Available at:[Link]

Exploratory

The Mechanistic and Therapeutic Landscape of GB111-NH2: Targeting Cysteine Cathepsins in Disease

Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Executive Summary Cysteine cathepsins (specifically B, L, and S) are lysosomal proteases...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals

Executive Summary

Cysteine cathepsins (specifically B, L, and S) are lysosomal proteases traditionally recognized for their role in intracellular protein turnover. However, their overexpression in the extracellular matrix and the tumor microenvironment (TME) has positioned them as critical drivers of tumor invasion, immune evasion, and atherosclerosis[1][2].

GB111-NH2 (Z-Phe-Lys-AOMK) has emerged as a gold-standard pharmacological tool for interrogating these pathways. As a cell-permeable, irreversible covalent inhibitor, GB111-NH2 selectively neutralizes cathepsins B, L, and S[3][4]. This whitepaper dissects the molecular mechanisms of GB111-NH2, explains the causality behind its biological effects (specifically macrophage apoptosis via oxidative stress), and provides validated, self-contained experimental protocols for its application in preclinical research.

Molecular Profile and Chemical Logic

The efficacy of GB111-NH2 is rooted in its rational drug design, which balances target affinity with irreversible inactivation[5][6]:

  • Peptidic Recognition Motif (Z-Phe-Lys): The phenylalanine-lysine sequence mimics the natural substrate preference of cathepsins B, L, and S. This motif ensures that the molecule is selectively recruited to the active site of these specific proteases, minimizing off-target binding to other protease families.

  • Reactive Warhead (AOMK): The acyloxymethyl ketone (AOMK) group acts as a "suicide substrate." Once the peptidic sequence docks into the active site, the catalytic cysteine thiol of the cathepsin attacks the AOMK warhead. This nucleophilic attack displaces the acyloxy leaving group, resulting in a stable, irreversible covalent thioether bond that permanently inactivates the enzyme[5].

Quantitative Pharmacological Profile

To facilitate experimental design, the following table summarizes the key quantitative and functional metrics of GB111-NH2 based on recent preclinical evaluations[7][8][9]:

ParameterValue / ObservationMechanistic Context
Primary Targets Cathepsins B, L, SBinds the catalytic Cys-His ion pair via the AOMK warhead.
Working Concentration 1 µM – 10 µM (In vitro)Achieves complete target occupancy within 1 hour of incubation.
Apoptosis Induction ~4.5-fold increase (Caspase-3)Triggers apoptosis in M2 macrophages and DLBCL cells at 5 µM.
Metabolic Disruption Autophagic flux blockadeCauses intracellular accumulation of LC3B and p62.
Secondary Targets GAPDH, α -enolaseDisrupts glycolytic flux at higher concentrations, contributing to ROS.
In Vivo Efficacy Tumor regression, Plaque stabilizationDepletes tumor-associated macrophages (TAMs) and foam cells.

Mechanism of Action: The Autophagy-ROS-Apoptosis Axis

A common question in drug development is: Why does inhibiting a lysosomal protease lead to targeted cell death in macrophages while sparing other cell types?

The causality lies in the unique metabolic reliance of M2-polarized tumor-associated macrophages (TAMs) and atherosclerotic foam cells on high autophagic flux[3][10].

  • Lysosomal Dysfunction: GB111-NH2 permanently disables cathepsins B, L, and S within the lysosome.

  • Autophagy Arrest: Without these terminal degradative enzymes, autophagosomes cannot be cleared. This is experimentally validated by the rapid accumulation of autophagy markers LC3B and p62[10].

  • Mitochondrial Toxicity (ROS): The inability to clear damaged cellular components (mitophagy) leads to the accumulation of dysfunctional mitochondria. These organelles leak reactive oxygen species (ROS) into the cytosol[3].

  • Apoptosis: The overwhelming oxidative stress triggers Caspase-3 activation, leading to macrophage-specific apoptosis[7]. In the TME, the death of these supportive TAMs deprives cancer cells of vital growth factors, resulting in secondary, non-autonomous tumor regression[3][11].

Mechanism GB111 GB111-NH2 (Z-Phe-Lys-AOMK) Cathepsins Cysteine Cathepsins (B, L, S) GB111->Cathepsins Covalent Inhibition Autophagy Autophagic Flux (LC3B/p62 Turnover) Cathepsins->Autophagy Blockade ROS Oxidative Stress (ROS Accumulation) Autophagy->ROS Accumulation of Damaged Mitochondria Apoptosis Macrophage Apoptosis (Caspase-3 Activation) ROS->Apoptosis Cellular Toxicity Tumor Tumor Regression / Plaque Stabilization Apoptosis->Tumor TME Remodeling

Mechanistic pathway of GB111-NH2 inducing macrophage apoptosis via cathepsin and autophagy inhibition.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Activity-Based Protein Profiling (ABPP) of Cathepsins

Rationale: Because GB111-NH2 is a covalent inhibitor, standard reversible enzymatic assays are insufficient. ABPP utilizes a fluorescent activity-based probe (GB123) that only binds active cathepsins. Pre-incubating lysates with GB111-NH2 will block GB123 binding, providing a direct, visual readout of target engagement[1][8].

Step-by-Step Methodology:

  • Cell Lysis (Preserving Native Activity): Lyse cells (e.g., RAW 264.7 macrophages or DLBCL cells) in a non-denaturing acetate buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.1% Triton X-100). Crucial step: The acidic pH of 5.5 is mandatory to mimic the lysosomal environment and maintain cathepsin activity.

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C) and normalize protein concentration to 1–2 mg/mL.

  • Inhibitor Pre-incubation: Aliquot 40 µg of protein per reaction. Add GB111-NH2 (final concentration 5 µM) or DMSO vehicle. Incubate at 37°C for 1 hour to allow complete covalent bond formation.

  • Probe Labeling: Add the fluorescent probe GB123 (Cy5-labeled pan-cathepsin ABP) to a final concentration of 1 µM. Incubate in the dark at 37°C for 1 hour.

  • Quenching & Separation: Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve the proteins on a 12% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed laser scanner (e.g., Typhoon) set to the Cy5 channel (Ex 635 nm / Em 670 nm). Validation: The DMSO lane will show distinct fluorescent bands at ~25-30 kDa (Cathepsins B, L, S). The GB111-NH2 lane must show a complete absence of these bands, confirming 100% target occupancy[1][8].

Workflow Step1 1. Cell Lysis (pH 5.5 Buffer) Step2 2. GB111-NH2 Pre-incubation Step1->Step2 Step3 3. GB123 Probe Labeling Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Cy5 Fluorescence Scanning Step4->Step5

Workflow for validating GB111-NH2 target engagement using GB123 activity-based probe profiling.

Protocol 2: Macrophage Apoptosis and ROS Quantification

Rationale: To prove that GB111-NH2 induces cell death via oxidative stress, ROS generation must be measured concurrently with apoptosis markers[3].

Step-by-Step Methodology:

  • Macrophage Polarization: Differentiate bone marrow-derived macrophages (BMDMs) using M-CSF (20 ng/mL) for 7 days. Polarize to the M2 phenotype using IL-4 (20 ng/mL) for 24 hours.

  • Inhibitor Treatment: Treat cells with 5 µM GB111-NH2 for 24 hours.

  • ROS Detection: 30 minutes prior to harvest, add 5 µM H2DCFDA (a cell-permeable ROS indicator) to the culture media.

  • Apoptosis Staining: Harvest cells using a non-enzymatic dissociation buffer. Wash with cold PBS and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze cells using a flow cytometer. Validation: You should observe a significant rightward shift in the FITC channel (ROS accumulation) correlating directly with an increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations[3][8].

Future Perspectives: ADCs and Beyond

While GB111-NH2 is a highly potent tool compound, its broad cellular permeability can lead to systemic toxicity if used unmodified in vivo. The frontier of clinical application lies in Antibody-Drug Conjugates (ADCs) .

Recent breakthroughs have successfully modified GB111-NH2 with a maleimide linker (M-GB) to conjugate it to a CD74-targeting antibody[8][9]. This ADC specifically delivers the cathepsin inhibitor into Diffuse Large B-Cell Lymphoma (DLBCL) cells, triggering massive apoptosis while sparing healthy tissues. Furthermore, the localized application of GB111-NH2 in preclinical models of atherosclerosis has shown immense promise in depleting vulnerable plaque macrophages, offering a novel avenue for cardiovascular therapeutics[7].

References

  • Salpeter SJ, Pozniak Y, Merquiol E, Ben-Nun Y, Geiger T, Blum G. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene. 2015.[Link]

  • Edgington-Mitchell LE, et al. "Covalent Small Molecule Immunomodulators Targeting the Protease Active Site." Journal of Medicinal Chemistry. 2021.[Link]

  • Eikelenboom IA, et al. "Cathepsin Activity-Based Probes and Inhibitor for Preclinical Atherosclerosis Imaging and Macrophage Depletion." PLOS ONE. 2016.[Link]

  • Oelschlaegel D, et al. "Cathepsins Drive Anti-Inflammatory Activity by Regulating Autophagy and Mitochondrial Dynamics in Macrophage Foam Cells." Cellular Physiology and Biochemistry. 2019.[Link]

  • Preprints.org (MDPI). "CD74-Targeted Cathepsin-Inhibitor Antibody–Drug Conjugate Triggers Apoptosis in DLBCL." 2025/2026.[Link]

  • Harel Adar T, et al. "Characterizing Cathepsin Activity and Macrophage Subtypes in Excised Human Carotid Plaques." American Heart Association Journals.[Link]

  • Turk V, et al. "The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function." Frontiers in Immunology. 2021.[Link]

Sources

Foundational

Targeting the Tumor Microenvironment: A Technical Guide to GB111-NH2 and Autophagic Flux Inhibition in Tumor-Associated Macrophages

Prepared for: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Assay Development & TME Reprogramming Executive Summary The tumor microenvironment (TME) is a complex e...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Assay Development & TME Reprogramming

Executive Summary

The tumor microenvironment (TME) is a complex ecosystem where immune cells are frequently hijacked to support tumor growth. Tumor-associated macrophages (TAMs), which predominantly exhibit an immunosuppressive M2 phenotype, are heavily reliant on lysosomal function and autophagic flux to manage the severe metabolic stress (e.g., lipid loading and hypoxia) inherent to the TME.

Recent advancements in targeted pharmacology have identified cysteine cathepsins (specifically Cathepsins B, L, and S) as critical regulators of this autophagic reliance. GB111-NH2 (Z-Phe-Lys-AOMK) has emerged as a potent, broad-spectrum covalent inhibitor of these cathepsins[1]. By irreversibly blocking lysosomal hydrolase activity, GB111-NH2 induces a catastrophic blockade of autophagic flux, leading to massive oxidative stress, M2-to-M1 repolarization, and ultimately, TAM-specific apoptosis[2],[3]. This whitepaper dissects the molecular causality of GB111-NH2, provides self-validating experimental frameworks for its use, and outlines its translational potential in oncology.

Molecular Causality: The Autophagy-Lysosome Axis

From a biochemical standpoint, GB111-NH2 is engineered with an acyloxymethyl ketone (AOMK) warhead. This structural motif acts as a suicide substrate, covalently and irreversibly binding to the active site cysteine residues of cathepsins B, L, and S[1].

In a healthy macrophage, autophagosomes engulf damaged organelles (such as depolarized mitochondria) and fuse with lysosomes, where cathepsins degrade the cargo to recycle nutrients. When GB111-NH2 is introduced, the lysosome is rendered catalytically inert. The immediate consequence is a severe accumulation of autophagosomes, biochemically detectable by the buildup of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and the cargo receptor p62 (SQSTM1)[4].

Because mitophagy (the targeted clearance of damaged mitochondria) is halted, dysfunctional mitochondria accumulate within the TAMs. These compromised organelles leak electrons into the cytosol, generating lethal levels of reactive oxygen species (ROS) and precipitating a rapid decline in intracellular ATP[2],[3]. This metabolic crisis forces the TAMs to abandon their pro-tumorigenic M2 state, triggering either a repolarization to an anti-tumor M1 state or execution of apoptosis[5],[6]. Strikingly, the targeted death of TAMs removes critical survival signals for the tumor, yielding a non-autonomous death of neighboring cancer cells and subsequent tumor regression[2].

Mechanism GB GB111-NH2 (Z-Phe-Lys-AOMK) Cat Cathepsins B, L, S (Inhibited) GB->Cat Covalent Binding Lys Lysosomal Degradation (Impaired) Cat->Lys Loss of Hydrolase Activity Aut Autophagosome Accumulation (↑ LC3-II, ↑ p62) Lys->Aut Blocked Autophagic Flux ROS Oxidative Stress (↑ ROS) & ATP Depletion Aut->ROS Accumulation of Damaged Mitochondria TAM TAM Apoptosis & M2 -> M1 Repolarization ROS->TAM Cellular Toxicity & Metabolic Shift Tumor Tumor Regression (TME Remodeling) TAM->Tumor Non-autonomous Cancer Cell Death

Caption: Mechanistic pathway of GB111-NH2 inducing TAM apoptosis and tumor regression via autophagic blockade.

Quantitative Data Summaries

To establish a robust assay, it is critical to understand the expected quantitative shifts in key biomarkers following GB111-NH2 administration. Table 1 outlines the phenotypic and biochemical responses observed in TAM models.

Table 1: Biomarker Shifts in TAMs Post-GB111-NH2 Treatment (10 µM)

Biomarker / MetricVehicle (DMSO) BaselineGB111-NH2 TreatedBiological Implication
Cathepsin Activity High (Active fluorophore)UndetectableComplete target engagement and covalent blockade[3].
LC3-II Levels Baseline turnoverSignificantly ElevatedBlocked autophagosome-lysosome degradation[4].
p62 (SQSTM1) Low (Rapidly degraded)Significantly ElevatedImpaired autophagic flux and failure of cargo clearance[4].
Intracellular ROS BaselineHighly ElevatedAccumulation of damaged mitochondria (impaired mitophagy)[2].
ATP Content NormalSignificantly ReducedMetabolic crisis and mitochondrial dysfunction[3].
Macrophage Phenotype M2 (Pro-tumorigenic)M1 / ApoptoticReprogramming of the TME immune landscape[5],[6].

Self-Validating Experimental Protocols

A common pitfall in autophagy research is misinterpreting an accumulation of LC3-II as an induction of autophagy rather than a blockade of degradation. As application scientists, we must design protocols that are entirely self-validating. The following workflow utilizes a control matrix to definitively prove that GB111-NH2 acts as a late-stage flux inhibitor.

Workflow Step1 1. TAM Isolation & M2 Polarization Step2 2. GB111-NH2 Treatment (10 µM) Step1->Step2 Step3 3. Autophagy Stimulus (e.g., Starvation) Step2->Step3 Step4 4. Flux Validation (+/- Bafilomycin A1) Step3->Step4 Step5 5. Lysate Extraction & Western Blot Step4->Step5 Step6 6. LC3-II / p62 Quantification Step5->Step6

Caption: Step-by-step experimental workflow for validating autophagic flux blockade by GB111-NH2 in TAMs.

Step-by-Step Methodology: Assessing Autophagic Flux

Step 1: Cell Culture & Polarization

  • Action: Isolate Bone Marrow-Derived Macrophages (BMDMs) and polarize them toward an M2 phenotype using IL-4 (20 ng/mL) for 24-48 hours.

  • Causality: TAMs in vivo predominantly exhibit an M2-like phenotype. Polarizing primary BMDMs ensures the in vitro model accurately reflects the heavy metabolic reliance of TAMs on lysosomal function.

Step 2: Target Engagement via GB111-NH2

  • Action: Treat cells with 10 µM GB111-NH2 (dissolved in DMSO) for 16 hours[4],[3].

  • Causality: To validate target engagement before downstream assays, run a parallel cohort treated with an activity-based fluorescent probe (e.g., GB123). If GB111-NH2 has successfully bound the active sites, GB123 will yield no fluorescent signal on an SDS-PAGE gel[7],[3].

Step 3: Autophagic Flux Challenge (The Control Matrix)

  • Action: Introduce an autophagy stimulus (e.g., 7-Keto or HBSS starvation) for 4 hours[4]. Divide the cohort according to the self-validating matrix below.

  • Causality: You must differentiate between autophagy induction and degradation failure. Bafilomycin A1 (BafA1) prevents autophagosome-lysosome fusion. If GB111-NH2 truly blocks degradation, adding BafA1 should not significantly increase LC3-II levels beyond GB111-NH2 alone, proving they act on the same terminal pathway.

Table 2: Self-Validating Control Matrix for Autophagic Flux Assays

ConditionTreatmentExpected LC3-IIExpected p62Purpose in Experimental Design
Negative Control DMSO VehicleLowLowEstablishes baseline autophagic turnover.
Autophagy Induction Starvation / 7-KetoHighLowConfirms the system can successfully initiate autophagy.
Late-Stage Blockade Bafilomycin A1 (BafA1)Very HighHighPositive control for lysosomal acidification failure.
Experimental GB111-NH2HighHighProves cathepsin inhibition mimics late-stage blockade[4].
Dual Blockade GB111-NH2 + BafA1High (No additive effect)HighValidates GB111-NH2 acts on the same degradation step as BafA1.

Step 4: Protein Extraction and Immunoblotting

  • Action: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve via SDS-PAGE and probe for LC3-I/II, p62, and a loading control (β-actin).

  • Causality: The simultaneous accumulation of both LC3-II (autophagosome marker) and p62 (cargo receptor) is the definitive biochemical signature of impaired lysosomal turnover[4].

Conclusion & Translational Outlook

The strategic inhibition of cysteine cathepsins using GB111-NH2 represents a paradigm shift in targeting the tumor microenvironment. Rather than attacking the tumor cells directly, this approach exploits the unique metabolic vulnerabilities of tumor-associated macrophages. By inducing a targeted blockade of the autophagy-lysosome axis, GB111-NH2 triggers a cascade of oxidative stress and ATP depletion[2],[3]. This not only forces a repolarization of the immune landscape from a pro-tumor M2 state to an anti-tumor M1 state but also initiates TAM apoptosis, effectively stripping the tumor of its vital stromal support[5],[6]. For drug development professionals, integrating cathepsin inhibitors like GB111-NH2 into combination therapies (e.g., alongside immune checkpoint inhibitors) offers a highly promising avenue to overcome TME-mediated drug resistance.

References

  • Salpeter SJ, et al. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene, Nature Publishing Group, 2015. 2

  • Weiss-Sadan T, et al. "Cathepsins Drive Anti-Inflammatory Activity by Regulating Autophagy and Mitochondrial Dynamics in Macrophage Foam Cells." Cellular Physiology and Biochemistry, 2019. 4

  • "Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages." ResearchGate, 2025. 3

  • "New Immunometabolic Strategy Based on Cell Type-Specific Metabolic Reprogramming in the Tumor Immune Microenvironment." MDPI, 2022.5

  • "Searching for novel cellular targets for MASLD and HCC within the humble lysosomal cathepsins." Exploration of Targeted Anti-tumor Therapy, 2024. 6

  • "GB111-NH2 (Z-Phe-Lys-AOMK) | Cathepsin inhibitor." Probechem Biochemicals. 1

  • "CD74-Targeted Cathepsin-Inhibitor Antibody–Drug Conjugate Triggers Apoptosis in DLBCL." Preprints.org, 2025. 7

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Exploratory

The Dual-Pronged Mechanism of GB111-NH2: A Technical Guide to a Novel Immunomodulator and Antitumor Agent

Executive Summary GB111-NH2 (CAS 956479-18-8) is a potent, cell-permeable small molecule that has emerged as a highly versatile tool in oncology and immunology. Originally synthesized as an irreversible, covalent inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

GB111-NH2 (CAS 956479-18-8) is a potent, cell-permeable small molecule that has emerged as a highly versatile tool in oncology and immunology. Originally synthesized as an irreversible, covalent inhibitor of cysteine cathepsins (B, L, and S), advanced chemical proteomics have recently unveiled its secondary, equally critical role: the covalent modification of key glycolytic enzymes. This whitepaper provides a comprehensive technical analysis of GB111-NH2, detailing its physical properties, its dual biochemical mechanisms of action, and validated experimental protocols for its application in drug development.

Physical and Chemical Properties

Understanding the physicochemical profile of GB111-NH2 is essential for formulating stable assays and predicting its intracellular behavior. The presence of the acyloxymethyl ketone (AOMK) reactive group is the structural cornerstone that enables its covalent binding capabilities.

PropertyValue / Description
Chemical Name Z-Phe-Lys-AOMK
IUPAC Name 2,6-dimethylbenzoic acid; (3S)-7-amino-2-oxo-3-[[(2S)-1-oxo-3-phenyl-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]heptyl ester
CAS Registry Number 956479-18-8[1]
Molecular Formula C₃₃H₃₉N₃O₆[2]
Molecular Weight 573.68 g/mol [2]
Electrophilic Warhead Acyloxymethyl ketone (AOMK)
Primary Targets Cathepsin B, Cathepsin L, Cathepsin S
Secondary Targets GAPDH, α-enolase

Biochemical Mechanisms of Action

As an application scientist, it is critical to understand that GB111-NH2 does not merely act as a simple enzymatic "off-switch." It initiates complex, cascading cellular responses based on the specific targets it modifies. Its efficacy relies on a dual-pronged mechanism: lysosomal disruption and metabolic collapse.

Cysteine Cathepsin Inhibition & Apoptotic Induction

GB111-NH2 utilizes its AOMK electrophile to irreversibly bind the active site cysteine residues of endolysosomal proteases—specifically Cathepsins B, L, and S.

The Causality of Cell Death: Cathepsins are fundamental to lysosomal protein degradation and the maintenance of autophagic flux. By covalently blocking these enzymes, GB111-NH2 effectively halts autophagy. This blockade prevents the clearance of damaged organelles, leading to the accumulation of defective mitochondria. These compromised mitochondria leak reactive oxygen species (ROS) into the cytosol. The resulting severe oxidative stress overwhelms the cellular redox capacity, ultimately triggering caspase-3 activation and driving apoptosis. This pathway is particularly lethal to polarized macrophages and diffuse large B-cell lymphoma (DLBCL) cells ().

Glycolytic Disruption and Pyroptotic Signaling

Beyond lysosomal proteases, competitive binding assays utilizing fluorescent probes (e.g., az-GB) have proven that GB111-NH2 covalently binds to reactive active-site cysteines on the glycolytic enzymes GAPDH and α-enolase.

The Causality of Inflammasome Activation: Modification of these enzymes directly inhibits their catalytic activity, causing an acute disruption of glycolytic flux and a measurable drop in intracellular NADH levels. In innate immune cells like bone marrow-derived macrophages (BMDMs), this sudden metabolic crisis acts as a potent Danger-Associated Molecular Pattern (DAMP). The disruption signals the assembly of the NLRP3 inflammasome, leading to the recruitment of the adaptor protein ASC, the activation of caspase-1, the cleavage of pro-IL-1β, and ultimately, a highly inflammatory form of cell death known as pyroptosis ().

Dual mechanism of GB111-NH2: Cathepsin-mediated apoptosis and glycolysis-driven pyroptosis.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checkpoints (e.g., target engagement confirmation) before moving to phenotypic readouts.

Protocol 1: Assessing Cathepsin Inhibition and Apoptosis in DLBCL Cells

This workflow validates the efficacy of GB111-NH2 in inducing apoptosis in lymphoma models, a critical step for oncology drug development.

  • Cell Culture & Seeding: Plate OCI-Ly19 DLBCL cells at a density of 1×105 cells/well in a 12-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Reconstitute GB111-NH2 in anhydrous DMSO to create a 10 mM stock. Dilute in culture media to a final working concentration of 5 µM.

  • Treatment & Target Engagement Check: Treat cells with 5 µM GB111-NH2 for 1 hour. Validation Step: Lyse a subset of cells and label the lysate with a fluorescent activity-based probe (e.g., BMV109). Separate proteins via SDS-PAGE and scan for fluorescence. A successful blockade will show a complete loss of active cathepsin bands compared to the vehicle control.

  • Incubation: Wash the remaining cells to remove unbound compound and incubate in fresh media for an additional 23 hours.

  • Apoptosis Readout: Harvest the cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Analyze via flow cytometry. GB111-NH2 treatment typically yields a ~2.5-fold increase in Annexin V-positive cells compared to untreated controls.

Protocol 2: Evaluating NLRP3 Inflammasome Activation via Glycolytic Blockade

This protocol isolates the secondary mechanism of GB111-NH2, demonstrating its capability to act as an immunomodulator.

  • Macrophage Priming: Differentiate bone marrow-derived macrophages (BMDMs) for 7 days. Seed cells and prime with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality Note: Priming is mandatory to upregulate the transcription of pro-IL-1β and NLRP3, ensuring the system is ready for signal 2 (the metabolic DAMP).

  • Compound Treatment: Treat the primed BMDMs with 10 µM GB111-NH2.

  • Metabolic Flux Validation: 1 hour post-treatment, lyse a subset of cells and monitor intracellular NADH levels using a bioluminescent NADH detection assay. A significant reduction in NADH confirms the successful disruption of GAPDH/α-enolase activity.

  • Inflammasome Readout: 2 to 4 hours post-treatment, fix cells and perform immunofluorescence staining using anti-ASC antibodies. Observe under a confocal microscope for the formation of distinct ASC "specks," indicative of inflammasome assembly.

  • Cytokine Quantification: Collect the cell culture supernatants. Quantify secreted, mature IL-1β using a standard ELISA kit. The absence of IL-1β in NLRP3-knockout macrophages can be used as a negative control to prove pathway specificity.

Advanced Applications: Antibody-Drug Conjugates (ADCs)

A major limitation of systemic cathepsin inhibition is off-target toxicity. To circumvent this, drug development professionals have engineered M-GB , a derivative of GB111-NH2 containing a maleimide linker.

While M-GB alone exhibits poor cell permeability, conjugating it to a monoclonal antibody (such as an anti-CD74 antibody) creates a highly targeted Antibody-Drug Conjugate (M-GB-ADC). Because CD74 undergoes rapid receptor-mediated endocytosis, the ADC is efficiently internalized into the endolysosomal compartment of DLBCL cells. Once inside, the acidic environment facilitates the release of the active GB111-NH2 payload directly at the site of its primary targets (cathepsins), triggering robust, localized apoptosis while sparing healthy tissues ().

Workflow for evaluating M-GB Antibody-Drug Conjugates in targeted lymphoma therapy.

References

  • Sanman, L. E., Qian, Y., Eisele, N. A., Ng, T. M., van der Linden, W. A., Monack, D. M., ... & Bogyo, M. (2016). Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death. eLife, 5, e13663.[Link]

  • Salpeter, S. J., Pozniak, Y., Merquiol, E., Ben-Nun, Y., Geiger, T., & Blum, G. (2015). A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression. Oncogene, 34(50), 6066-6078.[Link]

  • Zheng, Y., et al. (2024). CD74-Targeted Cathepsin-Inhibitor Antibody–Drug Conjugate Triggers Apoptosis in DLBCL. International Journal of Molecular Sciences, 25(3), 1780.[Link]

  • Haedke, U., et al. (2021). Covalent Small Molecule Immunomodulators Targeting the Protease Active Site. Journal of Medicinal Chemistry, 64(11), 7116-7145.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing In Vitro Working Concentrations for GB111-NH2 Cysteine Cathepsin Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: GB111-NH2 (Z-Phe-Lys-AOMK) | Target: Cysteine Cathepsins B, L, and S Introduction & Mechanistic Overview GB111-NH2 is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: GB111-NH2 (Z-Phe-Lys-AOMK) | Target: Cysteine Cathepsins B, L, and S

Introduction & Mechanistic Overview

GB111-NH2 is a highly potent, cell-permeable, and broad-spectrum irreversible inhibitor of cysteine cathepsins, specifically targeting Cathepsins B, L, and S [1]. In recent oncological and immunological research, GB111-NH2 has transitioned from a structural precursor for fluorescent probes to a critical standalone therapeutic research tool. It is widely used to study macrophage pyroptosis, autophagy blockade, and apoptosis induction in hematological malignancies such as Diffuse Large B-Cell Lymphoma (DLBCL)[2].

Causality in Mechanism of Action

The efficacy of GB111-NH2 is rooted in its acyloxymethyl ketone (AOMK) reactive electrophilic "warhead." Unlike reversible competitive inhibitors, the AOMK group undergoes a nucleophilic attack by the active-site thiolate anion (Cys-S⁻) of the target cathepsin. This results in the expulsion of the acyloxy leaving group and the formation of a stable, covalent thioether bond. Because this alkylation is irreversible, GB111-NH2 acts as a self-validating system in assays: once the enzyme is inhibited, it cannot process downstream substrates or bind subsequent activity-based probes (ABPs) like GB123, providing a definitive biochemical readout of target engagement [3].

MOA Cat Active Cysteine Cathepsin (Cat B, L, S) Active Site Thiolate (-S⁻) Complex Covalent Enzyme-Inhibitor Complex (Irreversible) Cat->Complex Nucleophilic Attack GB GB111-NH2 (Z-Phe-Lys-AOMK) GB->Complex Alkylation Effect Downstream Effects: - Apoptosis Induction - Autophagy Blockade Complex->Effect Loss of Proteolytic Activity

Figure 1: Mechanism of covalent inhibition of cysteine cathepsins by GB111-NH2.

Recommended In Vitro Working Concentrations

The working concentration of GB111-NH2 must be strictly tailored to the biological complexity of the assay. Recombinant assays require significantly lower concentrations because the inhibitor has direct access to the enzyme. Conversely, live-cell assays require higher concentrations to overcome the plasma membrane barrier, lysosomal sequestration, and competition from high concentrations of endogenous substrates.

Table 1: Concentration Guidelines by Assay Type
Assay TypeTarget SystemRecommended ConcentrationIncubation TimeMechanistic Rationale
Biochemical Recombinant Cathepsins B/L/S1.0 µM – 5.0 µM30 minsDirect access to the active site; no cellular membrane barrier to cross [2].
Live-Cell NIH-3T3 Fibroblasts2.0 µM – 5.0 µM1 – 4 hoursRequires membrane permeation; sufficient to block basal cathepsin activity [3].
Live-Cell DLBCL / Lymphoma Cells5.0 µM1 – 2 hoursOptimal for blocking >90% of intracellular cathepsins prior to apoptosis induction [2].
Live-Cell Macrophages (BMDMs)10.0 µM2 hoursMacrophages possess exceptionally high lysosomal content and robust endogenous cathepsin expression, requiring a higher dose for complete saturation [1].

Detailed Experimental Protocols

Protocol A: In Vitro Biochemical Inhibition Assay (Recombinant Enzymes)

This protocol validates the direct inhibitory potency of GB111-NH2 against purified cathepsins prior to complex cellular assays.

Reagents & Buffers:

  • Reaction Buffer: 50 mM Sodium Acetate, 5 mM MgCl₂, 2 mM DTT, pH 5.5. (Causality: Cathepsins are lysosomal proteases requiring an acidic pH for optimal folding. DTT is critical to maintain the active-site cysteine in a reduced, nucleophilic thiolate state).

  • Enzymes: Recombinant human Cathepsin B, L, or S (0.5 – 1.0 µg per reaction).

  • Activity-Based Probe: GB123 (Cy5-labeled cathepsin probe) [2].

Step-by-Step Methodology:

  • Enzyme Activation: Dilute recombinant cathepsins in the Reaction Buffer and incubate at room temperature for 15 minutes to allow DTT to fully reduce the active site.

  • Inhibitor Pretreatment: Add GB111-NH2 to achieve a final concentration of 1.0 µM to 5.0 µM (keep DMSO concentration ≤ 1% v/v to prevent enzyme denaturation). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Probe Labeling: Add 1.0 µM of the fluorescent probe GB123 to all samples. Incubate for an additional 30 minutes at 37°C. (Logic: GB123 will only covalently bind to cathepsins that were NOT inhibited by GB111-NH2).

  • Termination & Resolution: Stop the reaction by adding 4X SDS sample buffer (containing β-mercaptoethanol) and boil for 5 minutes. Resolve 20 µg of protein per lane on a 12.5% SDS-PAGE gel.

  • Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 633/675 nm to visualize active cathepsin bands.

Protocol B: Live-Cell Intracellular Cathepsin Inhibition & Apoptosis Assay

This workflow is utilized to induce and measure apoptosis in cancer cells (e.g., DLBCL) via cathepsin blockade [2].

Workflow Step1 1. Cell Culture & Seeding (e.g., OCI-Ly19 DLBCL cells) Step2 2. GB111-NH2 Pretreatment (5 µM for 1 hour at 37°C) Step1->Step2 Step3 3. Washout Step (Replace with fresh media) Step2->Step3 Removes unbound inhibitor Step4 4. Incubation (24 hours to allow apoptotic signaling) Step3->Step4 Step5 5. Readout & Analysis (Caspase-3 Colorimetric Assay / Flow Cytometry) Step4->Step5

Figure 2: Workflow for live-cell intracellular cathepsin inhibition assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., OCI-Ly19 DLBCL cells) in 6-well plates at a density of 1×106 cells/mL in standard growth media.

  • Inhibitor Treatment: Treat cells with 5.0 µM GB111-NH2. Incubate for 1 to 2 hours at 37°C.

  • Washout (Critical Step): Centrifuge the cells, discard the inhibitor-containing media, and resuspend in fresh, pre-warmed growth media. (Causality: Washing out the free inhibitor prevents off-target toxicity over long incubation periods and ensures that only the irreversibly bound intracellular targets drive the phenotype).

  • Phenotypic Incubation: Culture the cells for an additional 23–24 hours at 37°C.

  • Apoptosis Readout:

    • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to quantify phosphatidylserine exposure (early apoptosis) and membrane permeabilization (late apoptosis).

    • Biochemical: Lyse cells and measure Caspase-3 cleavage activity using a colorimetric substrate (Ac-DEVD-pNA) at 405 nm.

Data Presentation & Expected Outcomes

To ensure experimental validity, researchers should reference the following expected quantitative and qualitative outcomes when utilizing GB111-NH2.

Table 2: Expected Experimental Readouts
Assay / ReadoutControl (Vehicle / DMSO)GB111-NH2 Treated (5-10 µM)Interpretation of Causality
SDS-PAGE Fluorescent Scan (GB123 Probe) Strong fluorescent bands between 20–37 kDa (Active Cat B/L/S).Complete ablation of fluorescent bands.GB111-NH2 outcompetes the probe by irreversibly alkylating the active site [3].
Caspase-3 Activity (Ac-DEVD-pNA Absorbance) Basal absorbance at 405 nm.2.5x to 3.0x increase in absorbance at 405 nm.Cathepsin inhibition triggers downstream apoptotic cascades in susceptible cells [2].
Flow Cytometry (Annexin V / PI) >90% Viable cells (Annexin V- / PI-).Significant shift to Annexin V+ / PI+ populations.Lysosomal stress from cathepsin blockade induces programmed cell death [1].

References

  • A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression. Source: Oncogene (2015) URL:[Link] [INDEX]

  • CD74-Targeted Cathepsin-Inhibitor Antibody–Drug Conjugate Triggers Apoptosis in DLBCL. Source: Cells (2026) URL:[Link] [INDEX]

  • Dynamic imaging of protease activity with fluorescently quenched activity-based probes. Source: Nature Chemical Biology (2005) URL:[Link] [INDEX]

Application

Application Notes & Protocols: Strategic Formulation of GB111-NH2 Hydrochloride for In Vivo Mouse Models

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Executive Summary: Beyond Solubilization The cysteine cathepsin inhibitor GB111-NH2 has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond Solubilization

The cysteine cathepsin inhibitor GB111-NH2 has emerged as a molecule of interest in oncology and immunology, demonstrating the ability to induce macrophage cell death and subsequent tumor regression[1]. More recent evidence has expanded its mechanism, revealing it also targets the glycolytic enzymes GAPDH and α-enolase, triggering NLRP3 inflammasome activation[2]. The successful translation of these potent in vitro findings to robust in vivo mouse models is critically dependent on the formulation strategy. As GB111-NH2 is supplied as a hydrochloride (HCl) salt to improve aqueous solubility, this introduces specific challenges that must be addressed to ensure bioavailability, tolerability, and experimental reproducibility[3][4][5].

This guide provides a comprehensive, experience-driven framework for the formulation of GB111-NH2 hydrochloride. It moves beyond a simple recipe, delving into the rationale behind vehicle selection, the critical importance of pH control for an HCl salt, and the necessary quality control steps to create a safe and effective dosing solution. Our objective is to empower researchers to develop a self-validating formulation protocol that minimizes variability and maximizes the scientific integrity of their in vivo studies.

Pre-Formulation Analysis: Understanding the Molecule

Before any vehicle is selected, a thorough understanding of the compound's physicochemical properties is essential. This analysis dictates the entire formulation strategy.

Table 1: Physicochemical Profile of GB111-NH2 Hydrochloride

PropertyValue / ObservationFormulation ImplicationSource
Form Hydrochloride SaltEnhances aqueous solubility compared to the free base but can result in an acidic solution pH upon dissolution.[3][5][6][7]
Appearance Crystalline solidMust be fully dissolved to ensure homogeneity and accurate dosing.[7]
Solubility Soluble in DMSO.DMSO is an excellent initial solvent for creating a concentrated stock solution.[7]
Stability Store at -20°C or -80°C. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. Avoid repeated freeze-thaw cycles.The formulation should be prepared fresh before each experiment or stored in single-use aliquots under recommended conditions.[7]
pKa Not publicly availableAs an HCl salt of a basic compound, the pKa is crucial for predicting the pH at which the compound may precipitate as the free base. The solution pH must be kept below the pKa to maintain solubility.[4][8]

The key takeaway is that while the HCl salt form is beneficial, it necessitates careful control of the final formulation's pH to prevent the compound from converting to its less soluble free base form and to ensure physiological compatibility[4][8].

Mechanism of Action: A Dual-Pronged Approach

GB111-NH2 exerts its biological effects through a complex mechanism that extends beyond simple cathepsin inhibition. Understanding this pathway is vital for interpreting experimental outcomes. The compound initiates two primary events:

  • Cysteine Protease Inhibition: It inhibits cysteine cathepsins (B, L, S), disrupting lysosomal function and autophagy, which leads to an increase in reactive oxygen species (ROS)[1][9].

  • Glycolysis Disruption: It covalently binds to and inhibits the key glycolytic enzymes GAPDH and α-enolase. This disruption of glycolytic flux leads to an NAD+/NADH imbalance, a drop in ATP, and further production of mitochondrial ROS[2].

This cascade of events, particularly the increase in mitochondrial ROS and metabolic disruption, serves as a potent "Signal II" for the activation of the NLRP3 inflammasome, leading to caspase-1 activation, secretion of pro-inflammatory cytokines like IL-1β, and a form of inflammatory cell death known as pyroptosis[2].

GB111_NH2_Pathway cluster_input Molecular Intervention cluster_targets Direct Cellular Targets cluster_downstream Downstream Cellular Consequences cluster_inflammasome Inflammasome Activation cluster_output Phenotypic Outcomes GB111 GB111-NH2 Cathepsins Cathepsins B, L, S GB111->Cathepsins Inhibits Glycolysis GAPDH & α-Enolase GB111->Glycolysis Inhibits Autophagy Autophagy Inhibition Cathepsins->Autophagy Leads to Glycolysis_Inhibition Glycolysis Disruption Glycolysis->Glycolysis_Inhibition Leads to ROS ↑ Mitochondrial ROS Autophagy->ROS Metabolic NAD+/NADH Imbalance ↓ ATP Glycolysis_Inhibition->Metabolic NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Signal II Metabolic->ROS Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b Cleaves pro-IL-1β Pyroptosis Pyroptosis / Apoptosis (Macrophage Death) Casp1->Pyroptosis Induces

Caption: Signaling pathway of GB111-NH2.

Recommended Formulation Protocol for Parenteral Administration

This protocol is based on a common and effective vehicle system for compounds with poor aqueous solubility and is adapted from supplier recommendations and established practices for in vivo studies[7][10]. The goal is to create a clear, stable solution suitable for intravenous (IV) or intraperitoneal (IP) injection.

Vehicle Component Rationale

The selection of a multi-component vehicle is a strategic choice to overcome solubility barriers while maintaining physiological tolerance.

  • Dimethyl Sulfoxide (DMSO): Used as the primary solvent to create a high-concentration stock. Its use should be minimized in the final formulation due to potential toxicity at higher concentrations[11][12].

  • Polyethylene Glycol 300 (PEG300): A widely used, low-toxicity co-solvent that helps keep the compound in solution when the aqueous component is added[12][13].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and prevents precipitation of hydrophobic compounds in aqueous solutions[10].

  • Sterile Saline (0.9% NaCl): The aqueous vehicle used to dilute the formulation to the final injection volume and to achieve isotonicity, which is crucial for minimizing injection site irritation and hemolysis[12][14].

Step-by-Step Formulation Procedure

This procedure details the preparation of a 1 mL working solution at a concentration of 5 mg/mL. Adjust volumes proportionally for different final concentrations or total volumes.

Materials:

  • GB111-NH2 hydrochloride powder

  • DMSO (ACS grade or higher)

  • PEG300 (Pharmaceutical grade)

  • Tween-80 (Pharmaceutical grade)

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Prepare a 50 mg/mL Stock Solution:

    • Weigh the required amount of GB111-NH2 hydrochloride powder. For 1 mL of final formulation, you will need 5 mg. To create the stock, you will prepare a slight excess. For example, weigh 10 mg of GB111-NH2 HCl and add 200 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution must be perfectly clear. This is your Stock Solution (A) .

  • Prepare the Co-Solvent/Surfactant Mixture:

    • In a separate sterile tube, combine the organic vehicles. For a final 1 mL volume, add 400 µL of PEG300 and 50 µL of Tween-80.

    • Vortex this mixture to ensure homogeneity. This is your Vehicle Mixture (B) .

  • Combine Stock and Organic Vehicle:

    • Add 100 µL of the Stock Solution (A) to the Vehicle Mixture (B) .

    • Vortex immediately and thoroughly. The solution should remain clear. Causality Note: Adding the DMSO stock to the larger volume of organic co-solvents prevents the compound from "crashing out" or precipitating upon solvent change.

  • Final Dilution with Aqueous Vehicle:

    • Slowly add 450 µL of sterile saline to the mixture from Step 3, vortexing gently during the addition. Causality Note: Slow, dropwise addition while mixing is critical to prevent localized concentration changes that can cause precipitation.

    • The final solution should be clear and free of any visible particulates.

  • Quality Control and Sterilization:

    • Visual Inspection: Hold the vial against a light and dark background to confirm the absence of any precipitation or foreign matter.

    • pH Check (Optional but Recommended): Using a calibrated micro-pH probe, check the pH of the final solution. Solutions of HCl salts can be acidic[15]. If the pH is below 5.0, it may need to be adjusted upwards with a dilute NaOH solution for better tolerability, especially for IV injections. The acceptable pH range for IV injection in mice is broad but ideally should be between 5 and 9[16][17].

    • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial. This is a mandatory step for any parenteral administration to ensure sterility[17].

Table 2: Final Formulation Composition

ComponentPurpose% of Final Volume (v/v)Volume for 1 mL Prep
DMSOPrimary Solvent10%100 µL
PEG300Co-solvent40%400 µL
Tween-80Surfactant / Stabilizer5%50 µL
0.9% SalineAqueous Vehicle / Isotonicity45%450 µL
Total Dosing Solution 100% 1 mL

Administration Guidelines for Mouse Models

The route of administration directly impacts key formulation parameters. Always adhere to your institution's IACUC guidelines.

Table 3: Recommended Parameters for Parenteral Administration in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Rationale & Citation
Max Bolus Volume 5 mL/kg10 mL/kgTo avoid adverse events related to volume overload. A typical 25g mouse would receive 125 µL (IV) or 250 µL (IP).[18]
Acceptable pH Range 4.0 - 9.0 (ideally 5-8)4.0 - 9.0To minimize pain, irritation, and phlebitis at the injection site.[17][19]
Target Osmolality 250 - 350 mOsm/kg250 - 600 mOsm/kgTo prevent hemolysis (hypotonic) or cell crenation (hypertonic).[14]

Experimental Workflow Visualization

A systematic workflow ensures consistency and minimizes errors during formulation preparation.

Formulation_Workflow cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Solubilization cluster_qc Phase 3: Quality Control & Dosing A 1. Weigh GB111-NH2 HCl C 3. Dissolve Powder in DMSO (Create Stock Solution) A->C B 2. Prepare Vehicle Mix (PEG300 + Tween-80) D 4. Add Stock to Vehicle Mix B->D C->D E 5. Add Saline Slowly D->E F 6. Visual Inspection (Check for Precipitation) E->F F->C Precipitate Observed (Re-dissolve/Reformulate) G 7. Sterile Filtration (0.22 µm) F->G Solution is Clear H 8. Administer to Mouse (IV or IP) G->H

Caption: Step-by-step workflow for GB111-NH2 HCl formulation.

References

  • Sanman, L. E., et al. (2017). Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death. eLife, 6, e23384. [Link]

  • Zhu, Y., et al. (2023). The emerging roles of metabolism in the crosstalk between breast cancer cells and tumor-associated macrophages. Journal of Experimental & Clinical Cancer Research, 42(1), 1-22. [Link]

  • Eastman, R. T., et al. (2013). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Probes and Drugs from the NIH Molecular Libraries Program. [Link]

  • Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • Salpeter, S. J., et al. (2015). A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression. Oncogene, 34(50), 6066-6078. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Hagemann, C., et al. (2020). Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages. Cancers, 12(9), 2579. [Link]

  • Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Kumar, B., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery. [Link]

  • Apte, S. P., & Ugwu, S. O. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

  • Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8419-8428. [Link]

  • Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. [Link]

  • Wagner, B. M., et al. (1994). In vivo inhibition of cathepsin B by peptidyl (acyloxy)methyl ketones. Journal of Medicinal Chemistry, 37(12), 1833-1840. [Link]

  • Lee, S., et al. (2022). Anti-malarial activity of HCl salt of SKM13 (SKM13-2HCl). Frontiers in Cellular and Infection Microbiology. [Link]

  • Liu, R. (2021). Considerations in Formulation Development of Injectable Solutions. AAPS PharmSciTech, 22(4), 1-13. [Link]

  • Wu, F. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Contract Pharma. [Link]

  • Wang, W. (2015). Tolerability of hypertonic injectables. International Journal of Pharmaceutics, 490(1-2), 308-315. [Link]

  • University of South Carolina. (n.d.). IACUC Policy on the Use of Non-Pharmaceutical Grade Substances and Expired Material. sc.edu. [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375. [Link]

  • Anonymous. (2012). What is the acceptable pH range of drug solution for iv injection? ResearchGate. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). bu.edu. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 607, 121015. [Link]

Sources

Method

Advanced Application Note: Profiling Cysteine Cathepsin Inhibition Using the Covalent Probe GB111-NH2

Executive Summary & Scientific Grounding GB111-NH2 (Z-Phe-Lys-AOMK) is a highly potent, cell-permeable, and irreversible inhibitor of cysteine cathepsins, specifically targeting Cathepsins B, L, and S[1]. In oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Grounding

GB111-NH2 (Z-Phe-Lys-AOMK) is a highly potent, cell-permeable, and irreversible inhibitor of cysteine cathepsins, specifically targeting Cathepsins B, L, and S[1]. In oncology and immunology, cysteine cathepsins are heavily upregulated in tumor-associated macrophages (TAMs), driving tumor progression and immune evasion. Pharmacological blockade of these proteases using GB111-NH2 induces severe oxidative stress, inhibits autophagy, and ultimately triggers macrophage-specific apoptosis, leading to tumor regression[2].

Beyond its primary targets, advanced chemical proteomics have revealed that GB111-NH2 exhibits a secondary mechanism of action: it covalently modifies the active site cysteines of the glycolytic enzymes GAPDH and α-enolase[3]. This disruption of glycolytic flux acts as "Signal II" for the NLRP3 inflammasome, driving caspase-1 activation and pyroptotic cell death in primed macrophages[3].

To study these complex intracellular dynamics, researchers employ Activity-Based Protein Profiling (ABPP) . By utilizing GB111-NH2 in tandem with a fluorescent activity-based probe (such as the Cy5-labeled GB123 or the quenched probe GB137), scientists can directly visualize and quantify the active fraction of enzymes within living cells[4],[5].

MOA GB GB111-NH2 (Z-Phe-Lys-AOMK) Cat Cysteine Cathepsins (Cat B, L, S) GB->Cat Covalent active-site inhibition Glyco Glycolytic Enzymes (GAPDH, α-enolase) GB->Glyco Off-target covalent modification Auto Inhibition of Autophagy & Lysosomal Dysfunction Cat->Auto Loss of protease activity NLRP3 NLRP3 Inflammasome Activation Glyco->NLRP3 Disruption of glycolytic flux ROS Elevated ROS (Oxidative Stress) Auto->ROS Accumulation of damaged mitochondria Apop Macrophage Apoptosis (TAM Depletion) ROS->Apop Cell stress pathway Pyro Pyroptotic Cell Death (IL-1β Secretion) NLRP3->Pyro Caspase-1 activation

Mechanism of Action: GB111-NH2 drives macrophage death via cathepsin and glycolytic inhibition.

Quantitative Assay Parameters

To ensure reproducibility across different cell lines (e.g., RAW 264.7, OCI-Ly19, or primary TAMs), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Primary Targets Cathepsins B, L, and SKey drivers of lysosomal function and TAM survival[1].
Chemical Structure Z-Phe-Lys-AOMKThe acyloxymethyl ketone (AOMK) warhead ensures irreversible covalent binding to the active-site cysteine[1].
Working Concentration 5 µM (Intact Cells)Achieves complete blockade of intracellular cathepsins without inducing immediate non-specific toxicity[6].
Lysis Buffer pH 5.5 (Sodium Acetate)Mimics the acidic lysosomal environment, preventing auto-proteolysis or denaturation of the proteases[6].
Fluorescent Probe GB123 (1 µM, Cy5)Non-quenched probe allows direct in-gel fluorescence scanning (Ex: ~635 nm / Em: ~670 nm)[6].
Secondary Targets GAPDH, α-enolaseHigh concentrations disrupt glycolytic flux, triggering NLRP3 inflammasome activation[3].

The Self-Validating Assay Architecture

A common pitfall in protease inhibition assays is the inability to distinguish between true active-site inhibition and off-target protein degradation. This protocol utilizes a competitive Activity-Based Protein Profiling (ABPP) approach, which serves as a self-validating system:

  • Target Engagement (Primary Readout): If GB111-NH2 successfully binds the target, the subsequent addition of the fluorescent probe (GB123) will yield no signal on the gel, as the active sites are already covalently occupied.

  • Assay Integrity (Positive Control): The vehicle-treated (DMSO) samples must show robust Cy5 fluorescent bands at ~25–30 kDa, proving the assay conditions (pH, reducing agents) successfully preserved native enzyme activity.

  • Protein Stability (Secondary Validation): Transferring the same gel to a PVDF membrane for Western blotting against total Cathepsin L/B ensures that the loss of fluorescence is due to active-site blockade, not protein degradation.

Workflow Step1 1. Target Engagement Incubate cells with GB111-NH2 (5 µM) Step2 2. Activity Labeling Add GB123 Probe (1 µM) to live culture Step1->Step2 2 hours Step3 3. Lysis & Separation Acidic Lysis (pH 5.5) + SDS-PAGE Step2->Step3 1 hour Step4 4. Validation Fluorescence Scan + Western Blot Step3->Step4 Denature

Experimental Workflow: Self-validating activity-based protein profiling of cathepsins.

Step-by-Step Protocol: Intact Cell-Based Cathepsin Inhibition

Phase 1: Reagent Preparation
  • GB111-NH2 Stock: Reconstitute GB111-NH2 in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -80°C to prevent hydrolysis of the AOMK warhead.

  • GB123 Probe Stock: Reconstitute the Cy5-labeled probe in DMSO to 1 mM. Protect from light.

  • Acidic Lysis Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT, 0.5% CHAPS.

    • Causality Note: CHAPS is preferred over SDS or Triton X-100 to maintain native enzyme conformations prior to denaturation. DTT is strictly required to keep the active-site cysteine (Cys25) in a reduced, nucleophilic state. Do not add commercial protease inhibitor cocktails , as they contain competing compounds (e.g., E64) that will ruin the assay.

Phase 2: Cell Treatment & In Situ Labeling
  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or OCI-Ly19 cells) in 6-well plates at 1×106 cells/well and allow them to adhere/acclimate overnight[6].

  • Inhibitor Pre-treatment: Replace media with fresh culture media containing either 5 µM GB111-NH2 or an equivalent volume of DMSO (Vehicle Control). Incubate at 37°C for 2 hours.

    • Causality Note: A 2-hour window is required for the cell-permeable inhibitor to enter the lysosomes and irreversibly modify the target enzymes[6].

  • Competitive Probe Labeling: Without washing the cells, add 1 µM of the GB123 fluorescent probe directly to the culture media. Incubate at 37°C for 1 hour[6].

    • Causality Note: In situ labeling in live cells preserves native subcellular compartmentalization and prevents the artificial post-lysis oxidation of active-site cysteines, yielding a highly accurate snapshot of physiological protease activity.

Phase 3: Lysis, Resolution, and Validation
  • Harvesting: Place the plate on ice. Wash the cells twice with ice-cold PBS to halt vesicular trafficking and probe uptake.

  • Lysis: Add 100 µL of the Acidic Lysis Buffer to each well. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 15 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to clear cellular debris.

  • Denaturation: Transfer the supernatant to a new tube. Perform a BCA assay to normalize protein concentrations. Add 4× Laemmli buffer (containing β-mercaptoethanol) and boil the samples at 95°C for 5 minutes.

    • Causality Note: Boiling denatures the proteins, but because both GB111-NH2 and GB123 form covalent bonds with the enzyme, the inhibitor/probe-target complexes remain permanently intact during SDS-PAGE.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 12% or 15% polyacrylamide gel. Run at 120V until the dye front reaches the bottom.

  • Fluorescence Scanning (Primary Readout): Carefully remove the gel from the cassette and scan it using a flatbed fluorescence scanner (e.g., Typhoon) set to the Cy5 channel (Ex: 635 nm / Em: 670 nm)[6]. Active cathepsins will appear as bright bands between 25–30 kDa in the vehicle control, which should be completely absent in the GB111-NH2 treated lanes.

  • Western Blotting (Secondary Validation): Transfer the scanned gel to a PVDF membrane. Probe with anti-Cathepsin B or L antibodies, alongside a loading control (e.g., β-actin). Equal bands across all lanes confirm that the loss of fluorescence was strictly due to active-site inhibition.

References

  • probechem.com - GB111-NH2 (Z-Phe-Lys-AOMK)
  • eLife (via nih.gov)
  • Oncogene (via nih.gov)
  • PMC (via nih.gov)
  • preprints.
  • PMC (via nih.gov)

Sources

Application

Application Note: Quantifying Oxidative Stress in Macrophages Treated with GB111-NH2

Target Audience: Researchers, Scientists, and Drug Development Professionals in Immuno-Oncology and Cardiovascular Pharmacology. Introduction & Mechanistic Grounding GB111-NH2 is a potent, cell-permeable, covalent inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals in Immuno-Oncology and Cardiovascular Pharmacology.

Introduction & Mechanistic Grounding

GB111-NH2 is a potent, cell-permeable, covalent inhibitor originally designed to target lysosomal cysteine cathepsins (Cathepsins B, L, and S)[1]. While initially utilized as an activity-based probe to study lysosomal function, recent breakthroughs have demonstrated that GB111-NH2 induces profound oxidative stress, leading to targeted macrophage apoptosis and pyroptosis[1]. This mechanism is highly relevant for the therapeutic depletion of pro-tumorigenic Tumor-Associated Macrophages (TAMs) in the tumor microenvironment[1] and the stabilization of vulnerable atherosclerotic plaques[2].

As a Senior Application Scientist, it is critical to understand why this compound generates Reactive Oxygen Species (ROS) before attempting to measure it. The oxidative stress induced by GB111-NH2 is not a non-specific artifact; it is driven by a dual-pronged mechanistic crisis:

  • Autophagic Blockade: By inhibiting Cathepsins B, L, and S, GB111-NH2 impairs lysosomal degradation. This halts autophagic flux, leading to the intracellular accumulation of damaged, leaky mitochondria[1].

  • Glycolytic Disruption: Chemical proteomics reveal that GB111-NH2 also covalently binds to the active site cysteines of the glycolytic enzymes GAPDH and α-enolase[3]. This halts glycolysis, causing a severe drop in intracellular NADH levels.

The combination of damaged mitochondria and a disrupted metabolic state causes massive electron leakage from the mitochondrial electron transport chain, generating high levels of superoxide. This specific mitochondrial ROS acts as "Signal II" for the NLRP3 inflammasome, triggering caspase-1 cleavage, IL-1β secretion, and pyroptotic cell death[3].

Pathway GB GB111-NH2 (Treatment) Cath Cathepsin B/L/S Inhibition GB->Cath Covalent Binding Glyc GAPDH / α-Enolase Inhibition GB->Glyc Covalent Binding Auto Autophagy Blockade Cath->Auto Impaired Lysosomal Degradation NADH NADH Depletion Glyc->NADH Glycolytic Disruption Mito Mitochondrial Dysfunction (Electron Leak) Auto->Mito Accumulation of Damaged Mitochondria NADH->Mito Metabolic Shift ROS Elevated ROS (Oxidative Stress) Mito->ROS Increased Superoxide NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 ROS Sensing Death Macrophage Death (Apoptosis / Pyroptosis) ROS->Death Oxidative Damage NLRP3->Death Caspase-1 Cleavage

Fig 1. Dual-pathway mechanism of GB111-NH2 inducing oxidative stress and cell death.

Experimental Design & Causality

To rigorously evaluate GB111-NH2-induced oxidative stress, the experimental design must be a self-validating system . Measuring a fluorescent signal is insufficient; you must prove the biological origin and the downstream consequence of the ROS.

  • Cellular Model (M2 Polarization): TAMs and plaque-resident macrophages exhibit an M2-like phenotype characterized by high baseline cathepsin activity. Therefore, polarizing Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells with IL-4/IL-13 makes them uniquely susceptible to GB111-NH2[1]. Unpolarized (M0) macrophages will yield a significantly lower ROS signal.

  • Probe Selection: We utilize two distinct probes. H2DCFDA (DCFDA) measures general intracellular ROS (providing a global view of oxidative stress), while MitoSOX Red specifically targets mitochondrial superoxide, pinpointing the exact organelle responsible for the metabolic crisis[3].

  • Self-Validating Rescue Controls: To prove that ROS is the causative agent of cell death, the protocol mandates the use of N-acetyl cysteine (NAC) , a potent ROS scavenger. If GB111-NH2-induced death is ROS-dependent, NAC will quench the fluorescence and rescue cell viability[1]. Additionally, adding Sodium Pyruvate bypasses the glycolytic blockade, restoring NADH and preventing mitochondrial ROS formation[3].

Workflow Seed 1. Seed Macrophages (BMDMs / RAW 264.7) Polarize 2. M2 Polarization (IL-4 / IL-13, 24h) Seed->Polarize Treat 3. GB111-NH2 Treatment (1-10 µM, 2-24h) ± Rescue Agents Polarize->Treat Stain 4. ROS Staining (DCFDA / MitoSOX) Treat->Stain Analyze 5. Data Acquisition (Flow Cytometry) Stain->Analyze

Fig 2. Self-validating experimental workflow for ROS quantification.

Detailed Experimental Protocols

Protocol A: General Intracellular ROS Quantification (DCFDA Assay)

This assay captures the global oxidative burst preceding macrophage apoptosis.

  • Cell Preparation: Seed BMDMs or RAW 264.7 cells at 1×105 cells/well in a 12-well tissue culture plate. Allow cells to adhere overnight.

  • Polarization: Replace media with complete DMEM containing 20 ng/mL murine IL-4. Incubate for 24 hours to induce an M2-like phenotype.

  • Pre-treatment (Validation Step):

    • Group 1 (Negative Control): Vehicle (0.1% DMSO).

    • Group 2 (Test): No pre-treatment.

    • Group 3 (Rescue): Pre-treat with 10 mM N-acetyl cysteine (NAC) for 1 hour prior to GB111-NH2 exposure.

  • Treatment: Add 10 µM GB111-NH2 to the appropriate wells. Incubate for 4 hours. (Note: ROS must be measured before widespread membrane rupture occurs at 12-24h).

  • Staining: Wash cells gently with warm PBS. Add 10 µM H2DCFDA diluted in serum-free, phenol red-free DMEM. Incubate in the dark at 37°C for 30 minutes.

  • Harvest & Analysis: Wash cells twice with PBS, gently detach using a cell scraper, and resuspend in FACS buffer (PBS + 2% FBS). Analyze immediately via Flow Cytometry using the FITC channel (Ex/Em: 488/530 nm).

Protocol B: Mitochondrial Superoxide Quantification (MitoSOX Red Assay)

This assay isolates the specific metabolic dysfunction caused by glycolytic and autophagic disruption.

  • Cell Preparation & Polarization: Follow Steps 1 and 2 from Protocol A.

  • Pre-treatment (Metabolic Rescue):

    • Group 1 (Test): No pre-treatment.

    • Group 2 (Metabolic Rescue): Pre-treat with 5 mM Sodium Pyruvate for 1 hour to bypass the GAPDH/α-enolase blockade and supply the TCA cycle directly.

  • Treatment: Add 10 µM GB111-NH2. Incubate for 4 hours.

  • Staining: Wash cells with warm PBS. Add 5 µM MitoSOX Red reagent diluted in HBSS (Hank's Balanced Salt Solution). Incubate in the dark at 37°C for 30 minutes.

  • Harvest & Analysis: Wash cells three times with warm HBSS to remove unbound dye. Detach, resuspend in FACS buffer, and analyze via Flow Cytometry using the PE channel (Ex/Em: 510/580 nm).

Expected Quantitative Outcomes

The table below summarizes the anticipated data profile when executing the self-validating protocols described above. A successful assay will demonstrate a robust ROS spike that is entirely reversible by specific mechanistic interventions.

Treatment GroupDCFDA Signal (Global ROS)MitoSOX Signal (Mito ROS)Cell Viability (at 24h)NLRP3 / Caspase-1 Status
Vehicle (DMSO) Baseline (1.0x)Baseline (1.0x)> 95%Inactive
GB111-NH2 (10 µM) ↑ 3.5x - 4.5x ↑ 4.0x - 5.0x < 40% (Apoptosis/Pyroptosis) Highly Active (Cleaved)
GB111-NH2 + NAC (10 mM) Baseline (~1.2x)Baseline (~1.3x)> 85% (Rescued)Inactive
GB111-NH2 + Pyruvate (5 mM) ↑ 1.5x (Partial Rescue)Baseline (~1.2x)> 80% (Rescued)Inactive
H2O2 (200 µM) [Pos. Control] ↑ 6.0x↑ 2.0x< 20% (Necrosis)Inactive

Data Interpretation Note: Pyruvate specifically rescues the MitoSOX signal by restoring NADH production[3], proving that the mitochondrial ROS is a direct consequence of the glycolytic disruption caused by GB111-NH2.

References

  • Salpeter SJ, Pozniak Y, Merquiol E, Ben-Nun Y, Geiger T, Blum G. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene. 2015.[Link]

  • Sanman LE, Qian Y, Eisele NA, Ng TM, van der Linden WA, Monack DM, Weerapana E, Bogyo M. "Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death." eLife. 2016. [Link]

  • Abd-Elrahman I, Kosuge H, Sadan TW, Ben-Nun Y, Meir K, Rubinstein C, Bogyo M, McConnell MV, Blum G. "Cathepsin Activity-Based Probes and Inhibitor for Preclinical Atherosclerosis Imaging and Macrophage Depletion." PLoS One. 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing GB111-NH2 hydrochloride precipitation in cell culture media

A Guide to Preventing Precipitation in Cell Culture Media Welcome to the technical support center for GB111-NH2 hydrochloride. As Senior Application Scientists, we understand that unexpected precipitation of a compound c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Precipitation in Cell Culture Media

Welcome to the technical support center for GB111-NH2 hydrochloride. As Senior Application Scientists, we understand that unexpected precipitation of a compound can be a significant roadblock in your research. This guide is designed to provide you with in-depth troubleshooting advice and clear, actionable protocols to ensure the successful use of GB111-NH2 hydrochloride in your cell culture experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the solubility and stability of GB111-NH2 hydrochloride in experimental settings.

Q1: Why is my GB111-NH2 hydrochloride precipitating when I add it to my cell culture medium?

A1: The precipitation of GB111-NH2 hydrochloride in aqueous solutions like cell culture media is often due to a combination of factors related to its chemical properties as a hydrochloride salt.[1][2]

  • The Common Ion Effect: Cell culture media are complex solutions containing various ions, including chloride. The addition of a hydrochloride salt like GB111-NH2 hydrochloride increases the total chloride ion concentration. This can shift the equilibrium of the dissolved salt towards its less soluble, un-ionized form, causing it to precipitate out of the solution.[2][3][4]

  • pH of the Medium: The solubility of amine hydrochloride salts is highly dependent on the pH of the solution.[2][5][6] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). At this pH, the amine group of GB111-NH2 may be less protonated, reducing its solubility compared to more acidic conditions.

  • Supersaturation: When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the local concentration of the compound can temporarily exceed its solubility limit, leading to the formation of a precipitate.[2][7]

Q2: What is the recommended solvent for preparing a stock solution of GB111-NH2 hydrochloride?

A2: For most in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of GB111-NH2 hydrochloride.[8][9] It is crucial to use a fresh, anhydrous grade of DMSO, as any contaminating moisture can accelerate the degradation or reduce the solubility of the compound.

Q3: What is the ideal concentration for my stock solution?

A3: We recommend preparing a concentrated stock solution in the range of 10-50 mM in DMSO.[7][10] A high-concentration stock solution allows for a small volume to be added to your cell culture medium to achieve the desired final working concentration. This minimizes the final concentration of the organic solvent (DMSO) in your experiment, which can have cytotoxic effects on cells.[8]

Q4: How can I prevent precipitation when preparing my working solution in cell culture media?

A4: The key is to avoid directly diluting the highly concentrated DMSO stock solution into your aqueous medium. Instead, perform serial dilutions. It is best to make initial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium. The compound may only be soluble in an aqueous medium at its final, low working concentration.

Q5: What is the maximum concentration of DMSO that my cells can tolerate?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects.[7] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.

Q6: I followed the protocol, but I still see some precipitation. What should I do?

A6: If you still observe precipitation after following the recommended dilution procedure, here are a few troubleshooting steps:

  • Gentle Warming: You can try gently warming the solution to 37°C to aid in dissolution. However, do not heat above 50°C, as this may degrade the compound.[8]

  • Sonication: Mild sonication can help to break up aggregates and improve solubility.[8]

  • Prepare Fresh Solutions: It is always best to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[10]

Q7: How should I store my GB111-NH2 hydrochloride stock solution?

A7: Once prepared in DMSO, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[8][10] This prevents degradation from repeated freeze-thaw cycles.[10] When stored at -80°C, the stock solution is typically stable for up to 6 months.[10]

Q8: Are there alternatives to the hydrochloride salt form that might have better solubility?

A8: Yes, for many poorly soluble drugs, different salt forms are developed to improve their physicochemical properties, including solubility.[11][12][13] If you consistently face solubility issues with the hydrochloride salt, it may be worth investigating if other salt forms or the free base of GB111-NH2 are available and suitable for your experimental system.[14]

Visualizing the Workflow and the Problem

To better understand the process and the underlying chemical principles, we have created the following diagrams.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: GB111-NH2 HCl Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10-50 mM) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution intermediate_dilution Optional: Intermediate dilution in DMSO thaw->intermediate_dilution If high dilution factor is needed final_dilution Add dropwise to pre-warmed cell culture medium while vortexing thaw->final_dilution intermediate_dilution->final_dilution check Visually inspect for precipitation final_dilution->check use Use immediately in experiment check->use No Precipitation troubleshoot Troubleshoot: - Gentle warming (37°C) - Sonication - Further dilution check->troubleshoot Precipitation Observed troubleshoot->final_dilution

Caption: Recommended workflow for preparing GB111-NH2 hydrochloride solutions.

G cluster_solution In DMSO Stock Solution cluster_media In Cell Culture Media (pH ~7.4) GB111_DMSO GB111-NH3+ Cl- (Dissociated & Soluble) GB111_soluble GB111-NH3+ + Cl- (Soluble) GB111_DMSO->GB111_soluble Dilution GB111_precipitate GB111-NH2 (Free Base - Low Solubility) + H+ + Cl- GB111_soluble->GB111_precipitate Shift in Equilibrium ions Media Components: - Na+ - K+ - Cl- - HCO3- - etc. ions->GB111_precipitate Common Ion Effect (Increased Cl-)

Caption: Chemical equilibrium of GB111-NH2 hydrochloride in cell culture media.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Immediate, heavy precipitation upon adding stock to media. 1. Supersaturation: The concentration of the compound exceeded its solubility limit in the aqueous environment.[2][7] 2. Solvent Shock: Rapid change in solvent polarity.- Prepare an intermediate dilution of your stock solution in DMSO before adding it to the media. - Add the diluted stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and even distribution.
Fine, cloudy precipitate forms over time. 1. pH-dependent solubility: The physiological pH of the media reduces the solubility of the hydrochloride salt.[2][5] 2. Interaction with media components: The compound may be interacting with proteins or other components in the serum or media.[7]- Ensure the final concentration of the compound is below its maximum solubility at physiological pH. A solubility test may be necessary.[7] - Consider using a serum-free medium for the initial treatment period if possible. - Prepare the working solution immediately before use.
Inconsistent results between experiments. 1. Incomplete dissolution of stock: The stock solution was not fully dissolved. 2. Precipitation in some wells but not others. 3. Degradation of the compound. - Ensure the stock solution is completely clear before making dilutions. Use gentle warming or sonication if necessary.[8] - Prepare a master mix of the final working solution to add to all wells to ensure consistency. - Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[10]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of GB111-NH2 Hydrochloride

Materials:

  • GB111-NH2 hydrochloride (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryogenic vials

Procedure:

  • Calculate the required mass: Determine the mass of GB111-NH2 hydrochloride needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of GB111-NH2 HCl should be obtained from the supplier's certificate of analysis).

  • Weigh the compound: Carefully weigh the calculated amount of GB111-NH2 hydrochloride powder. To avoid loss, it is often easier to add the solvent directly to the manufacturer's vial if the quantity is small.[9]

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or use a sonicator bath for a few minutes until the solution is completely clear and free of any visible particles.[8]

  • Aliquot and store: Dispense the stock solution into single-use aliquots in sterile cryogenic vials. Store immediately at -80°C.[8][10]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM GB111-NH2 hydrochloride stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation from "solvent shock," first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare the final working solution: In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • Add the compound: While gently vortexing the tube of medium, add the appropriate volume of the 1 mM intermediate stock solution to achieve the final desired concentration of 10 µM. For example, add 10 µL of the 1 mM stock to 990 µL of medium for a final volume of 1 mL. This results in a final DMSO concentration of 0.1%.

  • Mix and use immediately: Mix the working solution well by gentle inversion or pipetting. Add the solution to your cells immediately. Do not store the diluted aqueous solution.

By understanding the chemical principles behind the precipitation of GB111-NH2 hydrochloride and following these detailed protocols and troubleshooting guides, you can ensure consistent and reliable results in your research.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Quora. (2022, April 11). Why does HCl cause precipitate?. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Streng, W. H. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 73(12), 1679–1684.
  • Hsieh, Y. L., & Taylor, L. S. (2015). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-pH-controlled environment. Journal of Pharmaceutical Sciences, 104(9), 2968-2977.
  • Teychené, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(11), 2355-2360.
  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutics, 420(1), 1-11.
  • Protocol Online. (2009, December 6). DMSO dilution vs. inhibitor dissolving; which 1st?. Retrieved from [Link]

  • ACS Publications. (2020, November 12). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Retrieved from [Link]

  • ResearchGate. (2022, September 15). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting GB111-NH2 Toxicity in Non-Target Cells

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to maintain a therapeutic window when using pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to maintain a therapeutic window when using potent protease inhibitors. GB111-NH2 (Z-Phe-Lys-AOMK) is a highly effective, covalent inhibitor of cysteine cathepsins (B, L, and S)[1]. While it is a powerful tool for inducing apoptosis in macrophages and malignant B-cells (such as in DLBCL), its mechanism of action and chemical structure can lead to severe toxicity in non-target control cells if experimental parameters are not rigorously optimized[2][3].

This guide provides field-proven, causality-driven troubleshooting strategies to help you establish target specificity and validate your experimental workflows.

The Mechanistic Root of GB111-NH2 Toxicity

To troubleshoot toxicity, we must first understand the causality of cell death. GB111-NH2 induces apoptosis through a highly specific cascade: the covalent blockade of lysosomal cathepsins halts autophagic flux, leading to the accumulation of damaged mitochondria, a lethal spike in reactive oxygen species (ROS), and subsequent caspase-3 activation[1][2]. Because basal autophagy is essential for the survival of all healthy cells, over-inhibition of cathepsins will universally trigger this apoptotic pathway, regardless of cell type.

G GB GB111-NH2 (Z-Phe-Lys-AOMK) Cat Cathepsins B, L, S (Inhibited) GB->Cat Covalent Binding Auto Autophagic Flux (Blocked) Cat->Auto Loss of Degradation ROS Oxidative Stress (ROS Accumulation) Auto->ROS Mitochondria Damage Casp Caspase-3 Activation ROS->Casp Cytochrome C Apop Apoptosis / Cell Death (Non-Target Toxicity) Casp->Apop Execution Phase

Mechanistic pathway of GB111-NH2-induced cellular toxicity via autophagy blockade and ROS.

Frequently Asked Questions (FAQs)

Q1: Why are my non-target control cells (e.g., healthy PBMCs, fibroblasts) dying at the same rate as my target tumor cells when treated with GB111-NH2? Answer: This is typically caused by exceeding the maximum tolerated dose, leading to two distinct phenomena. First, as a pan-cysteine cathepsin inhibitor, GB111-NH2 is highly potent. Healthy cells rely on basal cathepsin activity; complete pharmacological blockade universally inhibits autophagy, leading to ROS accumulation and death[1][3]. Second, at concentrations exceeding 5 µM, the acyloxymethyl ketone (AOMK) electrophile becomes promiscuous. It can deplete intracellular glutathione or covalently bind to off-target thiols and other cysteine proteases, causing non-specific chemical toxicity[4].

Q2: How do I distinguish between off-target chemical toxicity (AOMK promiscuity) and on-target mechanism-based toxicity in my control cells? Answer: You must implement a self-validating experimental loop using a ROS scavenger and a competitive activity-based probe (ABP). Pre-treat your cells with 5 mM N-acetylcysteine (NAC). Because on-target GB111-NH2 toxicity is driven by ROS accumulation secondary to autophagy blockade, NAC will rescue cells from on-target, cathepsin-mediated death[1][5]. If NAC fails to rescue viability, the toxicity is likely an off-target chemical artifact. To confirm, use the fluorescent probe GB123 to measure residual cathepsin activity[2][4]. If your control cells are dying at a dose where GB123 still actively labels Cathepsins B/L/S, the cell death is independent of cathepsin inhibition.

Q3: I cannot find a concentration that kills my target cells without harming my non-target control cells. How do I widen the therapeutic window? Answer: If dose titration fails, the limitation lies in the compound's broad biodistribution. Broad-spectrum cathepsin inhibitors inherently lack a wide therapeutic window because these proteases are ubiquitously expressed[4]. To bypass this, the field has shifted toward targeted delivery. By synthesizing a maleimide-functionalized derivative of GB111-NH2 (such as M-GB) and conjugating it to a monoclonal antibody (e.g., anti-CD74), you create an Antibody-Drug Conjugate (ADC)[2][6]. This M-GB-ADC restricts cellular permeability to cells expressing the target antigen, resulting in massive apoptosis in target DLBCL cells while exhibiting minimal toxicity to non-target cells[2][4].

Quantitative Comparison of Toxicity Profiles

To illustrate the necessity of optimizing delivery and dosage, the following table summarizes the quantitative toxicity and target engagement profiles of unconjugated GB111-NH2 versus a targeted ADC approach across different cell models.

Table 1: Toxicity and Target Engagement Profiles (Target vs. Non-Target Cells)

Cell Type / ModelTreatmentConcentrationCathepsin Inhibition (GB123 Signal)Caspase-3 ActivationViability (24h)
DLBCL (Target) GB111-NH25 µM>95% Reduction~4.5-fold increase<40%
Healthy PBMCs (Non-Target) GB111-NH25 µM>90% Reduction~3.0-fold increase<50%
DLBCL (Target) M-GB-ADC (CD74)5 µM eq.>90% Reduction~4.8-fold increase<30%
Healthy PBMCs (Non-Target) M-GB-ADC (CD74)5 µM eq.Minimal ReductionBaseline>95%

Data synthesized from recent preclinical ADC and macrophage targeting studies[2][6].

Self-Validating Protocol: Establishing a Safe Therapeutic Window

This protocol is engineered as a self-validating system: by multiplexing a phenotypic readout (Annexin V) with a target-engagement readout (GB123 probe) and a mechanistic rescue (NAC), you eliminate confounding variables and definitively identify the source of toxicity.

Step 1: Dual-Line Seeding Seed target cells (e.g., OCI-Ly19) and non-target control cells (e.g., healthy fibroblasts/PBMCs) at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence and acclimation.

Step 2: ROS Scavenger Pre-treatment (Internal Control) Treat half the wells of both cell lines with 5 mM N-acetylcysteine (NAC) for 2 hours prior to inhibitor addition. Causality Note: This isolates ROS-driven apoptosis from non-specific electrophilic stress.

Step 3: Inhibitor Titration Apply GB111-NH2 at a gradient of 0.1, 0.5, 1.0, 2.5, and 5.0 µM. Incubate for 24 hours. Critical: Ensure the DMSO vehicle concentration remains constant (<0.1%) across all wells to prevent solvent-induced background toxicity[2].

Step 4: Competitive Probe Labeling One hour before harvesting, add 1 µM GB123 (a fluorescent activity-based cathepsin probe) directly to the culture media[2][4]. Causality Note: GB123 will only covalently label active, uninhibited cathepsins. The disappearance of the fluorescent signal confirms that GB111-NH2 has successfully engaged the target.

Step 5: Multiplexed Readout

  • Viability (Phenotype): Harvest half the cells, stain with Annexin V / Propidium Iodide (PI), and analyze via flow cytometry to quantify apoptosis[2].

  • Target Engagement (Mechanism): Lyse the remaining cells, run 20 µg of protein lysate on a 12.5% SDS-PAGE gel, and scan using a near-infrared fluorescent scanner (e.g., Odyssey at 780/800 nm) to visualize GB123 labeling[5].

Validation Checkpoint: The optimal dose is the concentration where target cells show high Annexin V and no GB123 signal, while non-target cells retain >80% viability and partial GB123 signal. If both lines die indiscriminately, you must switch to an ADC targeted approach[4].

Workflow Start Observe Non-Target Cell Toxicity CheckDose Is GB111-NH2 dose > 5 µM? Start->CheckDose HighDose Off-target thiol binding (AOMK Promiscuity) CheckDose->HighDose Yes LowDose On-target Cathepsin dependency CheckDose->LowDose No Titrate Perform Dose-Titration (0.1 - 5 µM) HighDose->Titrate Rescue ROS Rescue Assay (Add 5mM NAC) LowDose->Rescue ADC Switch to Targeted ADC (e.g., M-GB-ADC) Titrate->ADC If window narrow Rescue->ADC If ROS is cause

Decision tree for diagnosing and resolving GB111-NH2 toxicity in non-target control cells.

References
  • Title: GB111-NH2 (Z-Phe-Lys-AOMK)
  • Source: preprints.
  • Source: thno.
  • Source: nih.
  • Source: mdpi.
  • Source: waocp.

Sources

Troubleshooting

adjusting GB111-NH2 dosage to reduce off-target protease inhibition

A Guide to Optimizing Dosage and Mitigating Off-Target Protease Inhibition Welcome to the technical support center for GB111-NH2. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Dosage and Mitigating Off-Target Protease Inhibition

Welcome to the technical support center for GB111-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this potent cysteine cathepsin inhibitor. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and established biochemical principles to ensure the scientific integrity and practical utility of the information provided.

Frequently Asked Questions (FAQs)

What is GB111-NH2 and what are its primary targets?

GB111-NH2 is a potent, irreversible, broad-spectrum inhibitor of cysteine cathepsins, with primary targets including cathepsin B, L, and S.[1][2] These proteases are crucial in various physiological processes, and their dysregulation is implicated in diseases such as cancer.[1][2] GB111-NH2 is often used in research to probe the function of these cathepsins in various cellular and in vivo models.

What are the known off-target effects of GB111-NH2?

A significant body of research has identified the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-enolase as major off-targets of GB111-NH2.[3] Inhibition of these enzymes can disrupt glycolytic flux, leading to cellular stress and phenotypes that are independent of cathepsin inhibition.[3] It is crucial to be aware of these off-target effects when interpreting experimental results.

What are the recommended storage and handling conditions for GB111-NH2?

For long-term storage, it is recommended to store GB111-NH2 as a solid at -20°C. For use in experiments, a stock solution can be made by dissolving the compound in an organic solvent such as DMSO.[4] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[4]

Troubleshooting Guide: Adjusting GB111-NH2 Dosage to Reduce Off-Target Inhibition

A primary challenge in using GB111-NH2 is distinguishing its on-target effects (cathepsin inhibition) from its off-target effects (inhibition of glycolytic enzymes). This section provides a systematic approach to address this issue.

My cells are showing a phenotype that could be due to either cathepsin inhibition or metabolic stress. How can I differentiate between the two?

This is a common and critical question. The key is to design experiments that can isolate the effects of cathepsin inhibition from the effects of disrupting glycolysis.

1. Dose-Response Analysis:

The first step is to perform a careful dose-response experiment. The potency of GB111-NH2 against its on-target cathepsins is generally higher than against its off-target glycolytic enzymes. While specific IC50 values can vary between experimental systems, cathepsin inhibition is typically observed at lower concentrations than the inhibition of GAPDH and α-enolase.

Target ClassTarget EnzymeEffective Inhibitory Concentration Range (in vitro)Reference
On-Target Cathepsin L4.68 nM (IC50)[5]
Cathepsin B, SNot explicitly quantified, but inhibited by GB111-NH2[1][2]
Off-Target GAPDHDose-dependent inhibition observed[3]
α-enolaseDose-dependent inhibition observed[3]

Note: The provided IC50 for Cathepsin L is a specific reported value. For other targets, the literature indicates dose-dependent inhibition, and researchers should determine the optimal concentration for their specific assay.

Workflow for Dose-Response Analysis:

cluster_0 Dose-Response Experiment A Prepare a serial dilution of GB111-NH2 (e.g., 10 µM to 1 nM) B Treat cells with the different concentrations A->B C Measure both on-target and off-target readouts B->C D Analyze the dose-response curves C->D

Caption: Workflow for a dose-response experiment.

2. Use of Alternative, More Specific Inhibitors:

To confirm that the observed phenotype is due to cathepsin inhibition, use alternative, more specific inhibitors that do not have known off-target effects on glycolytic enzymes.

  • CA-074Me: A selective inhibitor of cathepsin B.

  • E-64d: A broad-spectrum cysteine protease inhibitor with a different mechanism of action than GB111-NH2.

If the phenotype is replicated with these inhibitors, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to GB111-NH2 treatment, it is more likely to be an off-target effect.[3]

3. Rescue Experiments:

If you suspect that the observed phenotype is due to the inhibition of glycolysis, you can attempt to "rescue" the cells by providing them with metabolites that bypass the inhibited steps. For example, providing pyruvate or succinate can help to restore downstream metabolic activity.[3] If the addition of these metabolites reverses the phenotype, it strongly suggests an off-target effect on glycolysis.

Experimental Protocol: Distinguishing On-Target vs. Off-Target Effects

This protocol outlines a series of experiments to determine if an observed cellular response to GB111-NH2 is due to its intended inhibition of cathepsins or its off-target effects on glycolytic enzymes.

Materials:

  • GB111-NH2

  • Alternative cathepsin inhibitors (e.g., CA-074Me, E-64d)

  • Metabolic rescue agents (e.g., sodium pyruvate, dimethyl succinate)

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Reagents for your specific cellular phenotype assay (e.g., apoptosis assay, cytokine ELISA)

  • Protease activity assay kit

Procedure:

  • Dose-Response and Phenotype Assessment:

    • Plate your cells at the desired density.

    • Prepare a range of GB111-NH2 concentrations (e.g., from 10 nM to 20 µM).

    • Treat the cells with the different concentrations of GB111-NH2 for the desired time.

    • Perform your primary phenotype assay to determine the effective concentration range.

  • Comparison with Alternative Inhibitors:

    • Based on the dose-response data, select a concentration of GB111-NH2 that elicits the phenotype of interest.

    • In parallel, treat cells with effective concentrations of CA-074Me and E-64d.

    • Perform the same phenotype assay and compare the results.

  • Metabolic Rescue Experiment:

    • Treat cells with the effective concentration of GB111-NH2.

    • In a parallel set of wells, co-treat the cells with GB111-NH2 and a metabolic rescue agent (e.g., 5 mM sodium pyruvate).

    • Perform the phenotype assay and assess if the rescue agent reverses the effect of GB111-NH2.

  • Direct Measurement of Protease and Glycolytic Activity:

    • Treat cells with the effective concentration of GB111-NH2.

    • Prepare cell lysates.

    • Use a commercially available protease activity assay to confirm that cathepsin activity is inhibited at the concentration used.

    • If possible, use a glycolysis stress test (e.g., Seahorse analyzer) or measure lactate production to assess the impact on glycolysis.

Interpreting the Results:

cluster_0 Troubleshooting Logic A Phenotype observed with GB111-NH2? B Phenotype replicated with alternative cathepsin inhibitors? A->B Yes C Phenotype rescued by metabolic supplements? B->C No D On-Target Effect (Cathepsin Inhibition) B->D Yes E Off-Target Effect (Glycolysis Inhibition) C->E Yes F Complex or Combined Effect C->F No

Caption: Logic diagram for interpreting troubleshooting results.

References

  • A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death. (n.d.). Retrieved March 27, 2026, from [Link]

  • (A) Representative immunoblots of cathepsins B, L, and S, showing the... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression - PubMed. (2015, December 10). Retrieved March 27, 2026, from [Link]

  • Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PubMed. (2020, September 10). Retrieved March 27, 2026, from [Link]

  • Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - ResearchGate. (2025, October 16). Retrieved March 27, 2026, from [Link]

  • Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC. (2020, September 10). Retrieved March 27, 2026, from [Link]

  • Improved Cathepsin Probes for Sensitive Molecular Imaging - Semantic Scholar. (2022, January 27). Retrieved March 27, 2026, from [Link]

  • Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (n.d.). Retrieved March 27, 2026, from [Link]

  • The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC. (2024, May 29). Retrieved March 27, 2026, from [Link]

  • GAPDH is involved in the heme-maturation of myoglobin and hemoglobin - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nuclear GAPDH in cortical microglia mediates cellular stress-induced cognitive inflexibility. (n.d.). Retrieved March 27, 2026, from [Link]

  • Safety Data Sheets | Asahi Kasei Bioprocess | Pioneering Biologics Safety and Manufacturing Efficiency. (n.d.). Retrieved March 27, 2026, from [Link]

  • Alpha-enolase as a potential cancer prognostic marker promotes cell growth, migration, and invasion in glioma - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solubility & Stability Screen - Hampton Research. (n.d.). Retrieved March 27, 2026, from [Link]

  • α-Enolase and γ-Enolase Expression in Enriched S- and N-Type SH-SY5Y Cells: Regulatory Role of Cathepsin X - PMC. (2025, April 3). Retrieved March 27, 2026, from [Link]

  • Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Alpha-enolase influences ATP pool of cytoplasm and lactate homeostasis by regulating glycolysis in gastric cancer - PMC. (2025, November 1). Retrieved March 27, 2026, from [Link]

  • ISOLUTE® NH2 | Solid-phase extraction cartridges and plates - Biotage. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and NMR for Purity Validation of GB111-NH2 Hydrochloride

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like GB111-NH2 hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like GB111-NH2 hydrochloride, a cysteine cathepsin inhibitor with therapeutic potential in oncology, establishing a robust analytical strategy for purity determination is paramount.[1][2][3] This guide provides an in-depth comparison of two principal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of GB111-NH2 hydrochloride. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions about their analytical workflows.

Introduction to GB111-NH2 Hydrochloride and the Imperative of Purity

GB111-NH2 is a small molecule inhibitor of cysteine cathepsins, enzymes implicated in various pathological processes, including cancer progression.[3] As a hydrochloride salt, its physicochemical properties, such as solubility and stability, are critical quality attributes (CQAs) that influence its performance. The presence of impurities, which can arise from the synthetic process or degradation, can impact the compound's safety, efficacy, and stability. Therefore, employing highly sensitive and specific analytical methods to quantify the purity of GB111-NH2 hydrochloride is a non-negotiable aspect of its development and quality control.

The use of orthogonal analytical methods, which measure the same attribute using different measurement principles, is highly recommended to ensure a comprehensive and reliable assessment of purity.[4][5] This guide will explore HPLC and NMR as two powerful, yet distinct, orthogonal techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify individual components within a mixture.[6] For peptide-like and small molecule compounds, Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode of separation.[6][7]

The Causality Behind RP-HPLC for GB111-NH2 Hydrochloride

GB111-NH2 hydrochloride, being a polar, amine-containing compound, presents a unique set of challenges for RP-HPLC. The primary challenge is achieving adequate retention on a nonpolar stationary phase.[8][9]

  • Stationary Phase Selection: A C18 column is a common starting point for many small molecules due to its high hydrophobicity.[7] However, for a polar compound like GB111-NH2, a standard C18 column might result in poor retention, with the analyte eluting near the void volume.[9][10] To counteract this, specialized "aqueous stable" C18 columns or columns with polar-embedded or polar-endcapped functionalities are often employed. These modifications prevent the collapse of the stationary phase in highly aqueous mobile phases and provide alternative interaction mechanisms to enhance the retention of polar analytes.[10][11]

  • Mobile Phase Optimization: The mobile phase composition is a critical determinant of retention and selectivity in RP-HPLC.

    • Organic Modifier: Acetonitrile is a common choice for peptide and small molecule analysis due to its low viscosity and UV transparency.[12]

    • Aqueous Phase and pH: The pH of the aqueous component of the mobile phase is crucial for controlling the ionization state of GB111-NH2 hydrochloride. As an amine-containing compound, it will be protonated at acidic pH. Maintaining a low pH (typically 2-3) with an additive like trifluoroacetic acid (TFA) or formic acid serves a dual purpose: it suppresses the interaction of free silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the analyte is in a single, charged state, leading to consistent retention and sharp peaks.[12]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is typically necessary to elute the main compound and any impurities with varying polarities within a reasonable timeframe and with good resolution.[13]

A Self-Validating HPLC Protocol

A robust HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[14][15][16]

Experimental Workflow for HPLC Purity Determination

Caption: Workflow for HPLC purity analysis of GB111-NH2 HCl.

Detailed HPLC Methodology:

  • System: A validated UHPLC or HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve GB111-NH2 hydrochloride in Mobile Phase A to a concentration of 1 mg/mL.[6] Filter through a 0.22 µm syringe filter before injection.[17]

System Suitability: Before sample analysis, a system suitability test must be performed by injecting a standard solution multiple times. Key parameters to assess include retention time repeatability, peak area precision, and theoretical plates. This ensures the chromatographic system is performing adequately.

Data Interpretation and Limitations

HPLC purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[17] While a powerful technique, HPLC has its limitations:

  • Co-eluting Impurities: Impurities with similar physicochemical properties may co-elute with the main peak, leading to an overestimation of purity.[6] Coupling HPLC with mass spectrometry (LC-MS) can help assess peak purity.[18][19]

  • Non-UV Active Impurities: Impurities that do not possess a chromophore will not be detected by a UV detector.

  • Response Factor Differences: The assumption that all components have the same response factor at the detection wavelength can introduce inaccuracies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method

NMR spectroscopy is a powerful tool for structural elucidation and is also an inherently quantitative technique.[20][21] Quantitative NMR (qNMR) is gaining acceptance in the pharmaceutical industry as a primary ratio method for determining purity and potency.[22][23][24]

The Rationale for qNMR in Purity Assessment

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22][25] This allows for the direct measurement of the molar ratio of different components in a sample without the need for reference standards of the impurities.

  • Advantages of qNMR:

    • Primary Method: qNMR can be considered a primary analytical method, as it does not require a calibration curve against a standard of the same analyte.[23]

    • Simultaneous Measurement: It allows for the simultaneous quantification of the main component and any observable impurities in a single experiment.[20]

    • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.[26]

    • Non-destructive: The sample can be recovered after analysis.[27]

A Self-Validating qNMR Protocol

For accurate qNMR, careful planning and execution are essential. The absolute quantitation approach, using a certified internal standard, is preferred for high accuracy.[28]

Experimental Workflow for qNMR Purity Determination

Caption: Workflow for qNMR purity analysis of GB111-NH2 HCl.

Detailed qNMR Methodology:

  • Internal Standard Selection: Choose an internal standard that is stable, has a known purity, does not react with the sample, and has signals that do not overlap with the analyte signals. Maleic acid is a common choice.[25]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of GB111-NH2 hydrochloride into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from GB111-NH2 and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Interpretation and Limitations

qNMR provides a direct measure of molar purity. However, there are considerations:

  • Signal Overlap: In complex mixtures, signal overlap can make accurate integration challenging.[20]

  • Insoluble Impurities: Impurities that are not soluble in the deuterated solvent will not be detected.

  • Non-Proton Containing Impurities: Inorganic impurities (e.g., salts) will not be detected in a ¹H NMR spectrum.[22]

Head-to-Head Comparison: HPLC vs. NMR for GB111-NH2 Hydrochloride

FeatureHPLCNMR
Principle Separation based on physicochemical interactions with stationary and mobile phases.Detection and quantification based on the magnetic properties of atomic nuclei.
Quantification Relative (Area %), requires response factor assumptions.Absolute (molar %), direct measurement against an internal standard.[28]
Impurity Detection Detects UV-active impurities that are separable from the main peak.Detects soluble, proton-containing impurities.
Impurity Identification Requires coupling with MS for structural information.[19]Provides structural information directly from the spectrum.[26]
Throughput Relatively high, suitable for routine QC.Lower, but can be automated.[28]
Sample Amount Micrograms to milligrams.Milligrams.[28]
Destructive? Yes (sample is consumed).No (sample is recoverable).[27]
Key Advantage Excellent for resolving complex mixtures of related impurities.A primary quantitative method that does not require impurity reference standards.
Key Limitation Potential for co-elution and insensitivity to non-UV active impurities.Potential for signal overlap and insensitivity to insoluble or inorganic impurities.[20][22]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For the comprehensive purity validation of GB111-NH2 hydrochloride, neither HPLC nor NMR alone provides a complete picture. Instead, a synergistic, orthogonal approach is the most scientifically sound strategy.[4][27]

  • HPLC should be employed as the primary method for routine quality control, providing high-throughput analysis of process-related impurities and degradation products. Its high resolving power is invaluable for separating structurally similar impurities.

  • qNMR serves as an essential orthogonal technique to provide an independent and absolute measure of purity. It is particularly valuable for the qualification of reference standards and for investigating any discrepancies observed in the HPLC analysis.

By integrating both HPLC and qNMR into the analytical workflow for GB111-NH2 hydrochloride, researchers and drug development professionals can establish a robust, self-validating system for purity assessment. This dual-pronged approach ensures the highest level of confidence in the quality of the API, a critical step on the path to clinical development. This rigorous analytical characterization is not merely a regulatory requirement but a fundamental component of ensuring the safety and efficacy of new therapeutic agents.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-344.
  • Webster, G., & Hamilton, B. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals. University of Illinois Chicago. [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Reading Scientific Services Ltd. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs. (2025, November 3). PekCura Labs. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Veeprho. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. (2025, January 21). Alphalyse. [Link]

  • ICH Q2 Analytical Method Validation. (2016, September 27). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). European Medicines Agency. [Link]

  • Analytical NMR - Magritek. (n.d.). Magritek. [Link]

  • Peptide Purification - AAPPTec. (n.d.). AAPPTec. [Link]

  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]

  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.[Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Phenomenex. [Link]

  • Gadek, T. R., & Shaughnessy, T. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9220.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Almac Group. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance. (n.d.). Quality Assistance. [Link]

  • Cuesta, M. J., & Rutan, S. C. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4212–4219.
  • What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies. (2025, June 24). Fluid Imaging Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Corporation. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Phenomenex. [Link]

  • Wyndham, K. D., & Walter, T. H. (2002). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]

  • Sanman, L. E., Qian, Y., Eisele, N. A., Ng, C. L., van der Linden, W. A., Monack, D. M., Weerapana, E., & Bogyo, M. (2016).
  • Tsubery, H., Turgeman, A., Goren, E., Gincberg, G., Grinberg, S., Margalit, R., ... & Shorer, Z. (2024). Challenges in Batch-to-Bed Translation Involving Inflammation-Targeting Compounds in Chronic Epilepsy: The Case of Cathepsin Activity-Based Probes. ACS Omega, 9(6), 7247-7258.
  • Gocheva, V., Zeng, W., Ke, D., Klimstra, D., Reinheckel, T., Peters, C., ... & Joyce, J. A. (2015). A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression. Oncogene, 34(50), 6096-6106.

Sources

Comparative

A Technical Guide to Cysteine Cathepsin Inhibitors: GB111-NH2 vs. K777

A Comparative Analysis for Researchers and Drug Development Professionals In the landscape of protease research and therapeutic development, cysteine cathepsins stand out as critical targets for a multitude of pathologie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of protease research and therapeutic development, cysteine cathepsins stand out as critical targets for a multitude of pathologies, including cancer, autoimmune disorders, and infectious diseases. The ability to selectively and potently inhibit these enzymes is paramount for dissecting their physiological roles and for developing novel therapeutics. This guide provides an in-depth comparison of two widely used cysteine cathepsin inhibitors, GB111-NH2 and K777, from the perspective of a Senior Application Scientist. We will delve into their mechanisms of action, inhibitory efficacy, and the experimental methodologies used to evaluate them, offering practical insights for their application in research and drug discovery.

Introduction to Cysteine Cathepsins: The "Swiss Army Knives" of the Lysosome

Cysteine cathepsins are a family of proteases, primarily located in the lysosomes, that play a crucial role in protein turnover. However, their activity is not confined to this cellular compartment; they are also found in the cytosol and the extracellular space, where they participate in a diverse array of physiological and pathological processes. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The Inhibitors: A Tale of Two Chemistries

At the heart of this comparison are two distinct chemical entities designed to target the active site cysteine of these proteases: GB111-NH2, a peptidic acyloxymethyl ketone, and K777, a vinyl sulfone-containing dipeptide mimetic.

GB111-NH2: A Peptidomimetic Approach

GB111-NH2, chemically known as Z-Phe-Lys-AOMK, is a novel cysteine cathepsin inhibitor designed to specifically block the activity of cathepsins B, L, and S.[1][2] Its design is rooted in a peptidomimetic strategy, where the Z-Phe-Lys dipeptide sequence provides specificity for the active site of target cathepsins. The "warhead" of this inhibitor is the acyloxymethyl ketone (AOMK) moiety, which acts as an irreversible covalent modifier of the active site cysteine residue.

The mechanism of inhibition by AOMKs involves a two-step process. Initially, the inhibitor forms a reversible thiohemiketal intermediate with the active site cysteine. This is followed by an irreversible alkylation of the same cysteine residue, leading to the inactivation of the enzyme.[3][4][5][6][7] This mechanism-based inactivation makes GB111-NH2 a potent tool for studying the consequences of sustained cathepsin inhibition.

K777: A Vinyl Sulfone Powerhouse

K777 is a potent, irreversible inhibitor of cysteine proteases, belonging to the vinyl sulfone class of compounds.[8] It functions as a covalent inactivator of its target enzymes. This di-peptide analog contains an electrophilic vinyl sulfone moiety that forms a stable thioether bond with the active site cysteine of the protease, leading to irreversible inhibition.

Head-to-Head Efficacy: A Comparative Overview

FeatureGB111-NH2 (Z-Phe-Lys-AOMK)K777
Chemical Class Peptidic Acyloxymethyl KetoneDi-peptide Mimetic Vinyl Sulfone
Mechanism of Action Irreversible, covalent modificationIrreversible, covalent modification
Target Cathepsins Cathepsin B, Cathepsin L, Cathepsin S[1]Cathepsin S, Cathepsin L, Cathepsin B, Cathepsin K, Cathepsin C
Reported Efficacy Effectively blocks cathepsin activity in cellular assays.[1][2][8][9][10] Specific K_i or IC_50_ values are not consistently reported in publicly available literature.Human Cathepsin S: K_i_ = 0.002 µMHuman Cathepsin L: K_i_ = 0.05 µMHuman Cathepsin K: K_i_ = 0.4 µMHuman Cathepsin B: K_i_ = 3 µMHuman Cathepsin C: K_i_ > 100 µM
Off-Target Effects Primarily targets cysteine cathepsins.Potent inhibitor of CYP3A4 (IC_50_ = 60 nM) and a selective CCR4 antagonist.
Cell Permeability Cell-permeable, used in live-cell imaging and cellular assays.[9]Orally active and cell-permeable.

Note on GB111-NH2 Efficacy: While specific inhibitory constants for GB111-NH2 are not as widely published as those for K777, its efficacy has been demonstrated in numerous studies through its ability to block the activity of fluorescently labeled, activity-based probes that target cathepsins.[8][10] This provides strong evidence of its potent and specific inhibition of cathepsins B, L, and S within a cellular context.

Visualizing the Mechanism of Action

To better understand how these inhibitors function at a molecular level, the following diagrams illustrate their covalent modification of the active site cysteine in a target cathepsin.

Inhibitor_Mechanism cluster_AOMK GB111-NH2 (AOMK) Inhibition cluster_VS K777 (Vinyl Sulfone) Inhibition Enzyme_A Active Cathepsin (Cys-SH) Reversible_Complex_A Reversible Thiohemiketal Intermediate Enzyme_A->Reversible_Complex_A Reversible Binding Inhibitor_A GB111-NH2 (Z-Phe-Lys-AOMK) Inhibitor_A->Reversible_Complex_A Inactive_Enzyme_A Irreversibly Inactivated Enzyme (Covalent Adduct) Reversible_Complex_A->Inactive_Enzyme_A Irreversible Alkylation Enzyme_B Active Cathepsin (Cys-SH) Inactive_Enzyme_B Irreversibly Inactivated Enzyme (Thioether Adduct) Enzyme_B->Inactive_Enzyme_B Michael Addition Inhibitor_B K777 (Vinyl Sulfone) Inhibitor_B->Inactive_Enzyme_B

Caption: Covalent inhibition mechanisms of GB111-NH2 and K777.

Experimental Protocol: Fluorometric Assay for Cysteine Cathepsin Inhibition

To provide a practical framework for evaluating these inhibitors, here is a detailed, step-by-step protocol for a standard fluorometric assay to determine the IC_50_ of an inhibitor against a specific cysteine cathepsin.

Principle: This assay measures the activity of a cathepsin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage, and thus the increase in fluorescence, is reduced.

Materials:

  • Recombinant human cathepsin (e.g., Cathepsin L, B, or S)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L/B, Z-VVR-AFC for Cathepsin S)

  • Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • Inhibitor stock solution (GB111-NH2 or K777 in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the appropriate temperature (typically 37°C).

    • Just before use, add DTT to the Assay Buffer to a final concentration of 5 mM. This is crucial for maintaining the active site cysteine in its reduced state.

    • Prepare a working solution of the recombinant cathepsin in the DTT-containing Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to give a linear increase in fluorescence over the desired time course.

    • Prepare a working solution of the fluorogenic substrate in the DTT-containing Assay Buffer. The final concentration should be at or near the K_m_ for the enzyme to ensure sensitivity to inhibition.

    • Prepare a serial dilution of the inhibitor (GB111-NH2 or K777) in DMSO, and then further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test Wells: A specified volume of the diluted inhibitor.

      • Positive Control (No Inhibitor): An equivalent volume of Assay Buffer with the same final DMSO concentration as the test wells.

      • Negative Control (No Enzyme): An equivalent volume of Assay Buffer.

    • Add the prepared cathepsin enzyme solution to all wells except the negative control wells.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the negative control (background) from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor) using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50_ value.

Experimental_Workflow start Start: Prepare Reagents reagents Assay Buffer, DTT, Enzyme, Substrate, Inhibitor Dilutions start->reagents plate_setup Set up 96-well Plate: Inhibitor/Control + Enzyme reagents->plate_setup pre_incubation Pre-incubate at 37°C (15-30 min) plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start measurement Kinetic Fluorescence Reading (30-60 min at 37°C) reaction_start->measurement data_analysis Data Analysis: Calculate Rates and % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Sources

Validation

Confirming GB111-NH2 Target Engagement Using Activity-Based Protein Profiling (ABPP): A Comparative Guide

As drug development increasingly leans toward covalent modifiers, validating on-target engagement in living systems has become a critical bottleneck. GB111-NH2, originally developed as a highly potent, irreversible inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leans toward covalent modifiers, validating on-target engagement in living systems has become a critical bottleneck. GB111-NH2, originally developed as a highly potent, irreversible inhibitor of cysteine cathepsins (B, L, and S)[1], has recently been identified through chemical proteomics as a dual-targeting compound. It covalently binds to the active-site cysteines of glycolytic enzymes GAPDH and α-enolase, thereby disrupting glycolytic flux and triggering NLRP3 inflammasome-mediated pyroptosis[2].

To rigorously validate this complex target engagement profile, traditional Western blotting is insufficient because it only measures protein abundance, not catalytic activity. As a Senior Application Scientist, I rely on Activity-Based Protein Profiling (ABPP) . ABPP utilizes active-site directed probes to assess the functional state of enzymes, allowing us to directly measure the competitive binding of GB111-NH2 against alternative inhibitors in a self-validating, causal system[1].

Mechanistic Causality: Why ABPP is the Gold Standard

The core logic behind competitive ABPP is a zero-sum competition for the enzyme's active site. Covalent inhibitors like GB111-NH2 permanently modify reactive cysteine residues. By pre-incubating live cells with the inhibitor and subsequently labeling the proteome with a fluorescent or biotinylated activity-based probe, we create a direct readout of target engagement.

If GB111-NH2 has successfully engaged its target, it sterically and chemically blocks the probe from binding. This results in a quantifiable loss of fluorescent signal on an SDS-PAGE gel[3]. This method preserves the native intracellular environment, ensuring that the target engagement profile reflects true physiological permeability and reactivity.

ABPP_Workflow A 1. Live Macrophages (In Vitro Culture) B 2. GB111-NH2 Treatment (Covalent Active-Site Binding) A->B C 3. Cell Lysis & Activity-Based Probe Addition B->C D 4. Click Chemistry (For az-GB Probes) C->D E 5. SDS-PAGE Separation D->E F 6. Fluorescent Scanning (Quantify Target Engagement) E->F

Competitive ABPP workflow for validating GB111-NH2 target engagement.

Comparative Analysis: GB111-NH2 vs. Alternative Inhibitors

To isolate the phenotypic effects of GB111-NH2, it is essential to compare its target engagement profile against alternative, highly specific inhibitors. While pan-cathepsin inhibitors like E-64d block lysosomal degradation, they fail to induce the profound metabolic disruption seen with GB111-NH2[2]. Conversely, GAPDH-specific inhibitors like Koningic Acid replicate the inflammasome activation but lack the lipid metabolism modulation driven by cathepsin inhibition[4].

Table 1: Target Engagement and Phenotypic Outcomes
InhibitorPrimary Target(s)Secondary Target(s)Binding ModePhenotypic Outcome in Macrophages
GB111-NH2 Cathepsins B, L, SGAPDH, α-enolaseIrreversible CovalentM2→M1 shift, NLRP3 activation, Pyroptosis[2],[1]
E-64d Pan-CathepsinNoneIrreversible CovalentLysosomal accumulation, no pyroptosis[2]
CA074Me Cathepsin BNoneIrreversible CovalentMinimal metabolic disruption[2]
Koningic Acid GAPDHNoneIrreversible CovalentDisrupted glycolysis, NLRP3 activation[2]

Experimental Methodology: A Self-Validating ABPP Protocol

To confirm GB111-NH2 target engagement, the following protocol establishes a self-validating system. By incorporating strict internal controls, any loss of signal can be definitively attributed to active-site competition rather than assay failure.

Step 1: In Situ Inhibitor Treatment
  • Seed Bone Marrow-Derived Macrophages (BMDMs) at 1×106 cells/well in 6-well plates.

  • Treat cells with 10 µM GB111-NH2, alternative inhibitors (e.g., 10 µM E-64d), or DMSO (Vehicle Control) for 2–4 hours at 37°C. Causality note: Intact cell treatment is crucial to account for compound cell permeability and intracellular stability.

Step 2: Lysis and Probe Labeling
  • Wash cells with cold PBS and lyse in native lysis buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40) without protease inhibitors (which would competitively block the probes).

  • Cathepsin Profiling: To one half of the lysate, add 1 µM of the Cy5-labeled pan-cathepsin probe GB123 . Incubate for 1 hour at 37°C[1].

  • Glycolytic Enzyme Profiling: To the other half, add 1 µM of the azide-modified probe az-GB . Incubate for 1 hour at 37°C. Follow with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry by adding TAMRA-alkyne (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) for 1 hour at room temperature[2]. Causality note: The two-step bioorthogonal click approach prevents bulky fluorophores from hindering probe access to the GAPDH active site.

Step 3: SDS-PAGE and Fluorescent Scanning
  • Quench reactions with 4x SDS loading buffer and boil for 5 minutes.

  • Resolve 30 µg of protein per lane on a 12.5% SDS-PAGE gel.

  • Scan the gel using a flatbed fluorescent scanner. Use the Cy5 channel (excitation/emission 635/670 nm) for Cathepsins (20–37 kDa) and the TAMRA channel for GAPDH/α-enolase (~36 kDa and ~47 kDa).

Step 4: Data Interpretation & Internal Validation
  • Positive Control (Vehicle + Probe): Must show strong fluorescent bands, confirming the probe is active and enzymes are catalytically functional.

  • Negative Control (Boiled Lysate + Probe): Must show no bands. Boiling denatures the active site, proving the probe only binds to functionally active enzymes.

  • Experimental Readout: A successful target engagement by GB111-NH2 is indicated by the complete absence of fluorescent signals in both the 20-37 kDa (Cathepsins)[1] and 36/47 kDa (GAPDH/enolase) ranges[2].

Signaling Pathway Impact

Confirming target engagement is only half the battle; understanding the downstream phenotypic consequences is what drives therapeutic development. GB111-NH2's unique dual-engagement profile triggers a profound immunometabolic shift. Inhibition of cathepsins alters mitochondrial dynamics and lipid metabolism, driving an M2 to M1 macrophage polarization shift[4],[5]. Simultaneously, covalent binding to GAPDH blocks aerobic glycolysis, acting as an intracellular danger signal that activates the NLRP3 inflammasome, ultimately leading to caspase-1 cleavage and pyroptosis[2].

Signaling_Pathway GB GB111-NH2 Cat Cysteine Cathepsins (B, L, S) GB->Cat Inhibits Gly GAPDH & α-enolase GB->Gly Covalently Binds Macro Macrophage Polarization (M2 to M1 shift) Cat->Macro Modulates Met Disrupted Glycolytic Flux Gly->Met Blocks Activity NLRP3 NLRP3 Inflammasome Activation Met->NLRP3 Triggers Casp1 Caspase-1 Cleavage NLRP3->Casp1 Activates Pyro IL-1β Secretion & Pyroptosis Casp1->Pyro Induces

GB111-NH2 dual-targeting mechanism and downstream phenotypic effects.

References

  • Sanman, L. E., et al. "Disruption of glycolytic flux is a signal for inflammasome signaling and pyroptotic cell death." eLife.
  • Mikhaylov, G., et al. "Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages." ResearchGate.
  • Emanuel, R., et al. "Cathepsins Drive Anti-Inflammatory Activity by Regulating Autophagy and Mitochondrial Dynamics in Macrophage Foam Cells." Cell Physiology and Biochemistry.
  • Lee, J., et al. "New Immunometabolic Strategy Based on Cell Type-Specific Metabolic Reprogramming in the Tumor Immune Microenvironment." MDPI.
  • Kumar, S., et al. "A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L." CUNY Academic Works.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for GB111-NH2 (Hydrochloride)

Here is the comprehensive safety, handling, and disposal guide for GB111-NH2 (hydrochloride), designed for laboratory professionals and Environmental Health and Safety (EHS) compliance. Operational Overview & Hazard Asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, handling, and disposal guide for GB111-NH2 (hydrochloride), designed for laboratory professionals and Environmental Health and Safety (EHS) compliance.

Operational Overview & Hazard Assessment

GB111-NH2 (hydrochloride) is a potent, irreversible, and cell-permeable cysteine cathepsin inhibitor (specifically targeting Cathepsins B, L, and S) utilized extensively in oncology and immunology research [1]. Because it contains an acyloxymethyl ketone (AOMK) reactive "warhead" that covalently binds to target enzymes, improper disposal poses a risk of unintended biological activity in environmental water systems.

To ensure laboratory safety and environmental integrity, all operational workflows involving GB111-NH2 must follow strict segregation and thermal destruction protocols.

Chemical and Logistical Profile
PropertySpecification / DataOperational Implication
Chemical Name Z-Phe-Lys-AOMK hydrochlorideContains reactive AOMK group; requires thermal destruction.
CAS Number 956479-18-8 (free base)Use for EHS waste manifesting and SDS tracking.
Molecular Weight ~500-600 g/mol (varies by salt)Highly cell-permeable; mandates strict PPE during handling.
Primary Solvent DMSO (Dimethyl Sulfoxide)DMSO acts as a carrier, increasing transdermal absorption risk.
Storage (Solid) -20°C (3 years) or -80°CKeep desiccated. Degradation products may complicate waste streams.
Storage (Liquid) -80°C (6 months)Aliquot to avoid freeze-thaw; dispose of expired aliquots immediately.

Biological Risk & Mechanism of Action

Understanding the mechanism of GB111-NH2 is critical for justifying its disposal requirements. The compound does not merely inhibit an enzyme; it fundamentally alters cellular homeostasis. By covalently binding to the active site cysteine of Cathepsins B, L, and S, GB111-NH2 blocks lysosomal degradation pathways. This inhibition halts autophagy, leading to a toxic accumulation of Reactive Oxygen Species (ROS), which specifically triggers macrophage cell death [1][2].

If released into the environment, the AOMK reactive group can persist and non-specifically bind to homologous proteases in aquatic organisms, causing ecological toxicity. High-temperature incineration is the only self-validating method to permanently break the peptide backbone and neutralize the AOMK warhead.

G GB GB111-NH2 (AOMK Inhibitor) Cat Cysteine Cathepsins (B, L, S) GB->Cat Irreversible Covalent Binding Auto Autophagy Process Cat->Auto Normally Facilitates ROS Oxidative Stress (ROS Accumulation) Auto->ROS Inhibition Causes Death Macrophage Cell Death ROS->Death Triggers

Fig 1: Mechanism of GB111-NH2 inducing macrophage death via cathepsin inhibition.

Step-by-Step Disposal Methodologies

Do not dispose of GB111-NH2 powder or its solutions down the drain. The following protocols provide a self-validating system ensuring zero environmental release.

Liquid Waste Disposal (DMSO Solutions)

Because GB111-NH2 is typically reconstituted in DMSO for biological assays, the waste stream is classified as a hazardous organic solvent mixture. DMSO rapidly penetrates the skin, carrying dissolved inhibitors with it, making PPE critical [2].

  • Preparation: Don standard laboratory PPE: nitrile gloves (double-gloving recommended if handling large volumes of DMSO), lab coat, and safety goggles.

  • Segregation: Transfer all expired or used GB111-NH2/DMSO stock solutions into a designated, chemically compatible waste carboy labeled "Non-Halogenated Organic Waste."

    • Causality: Segregating non-halogenated waste prevents the formation of highly toxic dioxins during the incineration process, lowering disposal costs and environmental impact.

  • Aqueous Mixtures: If the DMSO stock has been diluted into aqueous cell culture media, collect the media in a separate container labeled "Aqueous Biological Waste with Trace Organics."

  • Containment: Ensure the waste container is kept in a secondary containment tray within a certified fume hood or ventilated flammable storage cabinet until EHS pickup.

  • Final Destruction: Transfer custody to your institutional EHS department. The mandated destruction method is high-temperature commercial incineration (typically >1000°C), which completely oxidizes the compound into CO₂, H₂O, and trace NOₓ.

Solid Waste Disposal (Powder & Consumables)

Solid waste includes expired lyophilized powder, empty vials, and contaminated pipette tips.

  • Collection: Place all empty GB111-NH2 vials, contaminated microcentrifuge tubes, and pipette tips into a puncture-resistant, sealable biohazard or solid chemical waste bag.

  • Powder Disposal: If disposing of unused raw powder, do not open the vial. Place the sealed, intact vial directly into the solid chemical waste container.

    • Causality: Keeping the vial sealed prevents the aerosolization of the biologically active powder, eliminating inhalation risks for waste handlers.

  • Labeling: Label the container clearly as "Solid Hazardous Waste - Contains Biologically Active Peptidomimetics."

  • EHS Transfer: Request a solid chemical waste pickup for incineration.

Emergency Spill Cleanup Protocol

In the event of an accidental spill, immediate containment is required to prevent cross-contamination of laboratory surfaces.

  • For Liquid Spills (DMSO/Media):

    • Cover the spill with an inert, highly absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads). Do not use combustible materials like paper towels for large DMSO spills.

    • Carefully sweep the saturated absorbent into a solid hazardous waste bag using a dedicated dustpan.

    • Wash the affected surface thoroughly with a detergent solution, followed by water, to remove residual DMSO and compound.

  • For Solid Spills (Powder):

    • Do not dry sweep. Dry sweeping aerosolizes the fine hydrochloride powder, creating an inhalation hazard.

    • Lightly dampen a disposable laboratory wipe with water or ethanol and carefully wipe up the powder.

    • Place the contaminated wipes into the solid hazardous waste bag and seal it for EHS incineration.

References

  • Salpeter, S. J., et al. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene, vol. 34, no. 50, 2015, pp. 6066-6078. Available at:[Link]

Handling

Personal protective equipment for handling GB111-NH2 (hydrochloride)

Here is the comprehensive operational and safety guide for handling GB111-NH2 hydrochloride, designed for drug development professionals and laboratory scientists. Operational and Safety Protocol for GB111-NH2 Hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and safety guide for handling GB111-NH2 hydrochloride, designed for drug development professionals and laboratory scientists.

Operational and Safety Protocol for GB111-NH2 Hydrochloride

GB111-NH2 (Z-Phe-Lys-AOMK) hydrochloride is a potent, irreversible cysteine cathepsin inhibitor that specifically targets cathepsins B, L, and S[1][2]. In cellular assays, it is utilized to inhibit autophagy and induce macrophage cell death via oxidative stress mechanisms[1]. Because of its high biological activity and its ability to modulate critical cellular degradation pathways, stringent Personal Protective Equipment (PPE) and operational controls are required to prevent unintended occupational exposure.

Compound Profile & Logistical Data

To establish a self-validating safety protocol, personnel must first understand the physicochemical properties of the compound they are handling. The following table summarizes the critical logistical data for GB111-NH2 hydrochloride required for risk assessment.

ParameterSpecificationOperational Implication
CAS Number 956479-18-8 (Base)[3]Unique identifier for chemical inventory and waste tracking.
Molecular Formula C33H39N3O6 (Base)[3]High molecular weight (573.68 g/mol )[3]; presents as a solid powder[4].
Primary Solvent DMSO (Dimethyl Sulfoxide)[5]Critical Hazard: DMSO is a highly penetrative carrier solvent. It will transport dissolved GB111-NH2 directly through the skin barrier.
Storage (Solid) -20°C (3 years) / 4°C (2 years)[4]Requires desiccation. Must be equilibrated to room temperature before opening to prevent moisture condensation.
Storage (Solution) -80°C (6 months) / -20°C (1 month)[4]Aliquoting is mandatory to avoid freeze-thaw cycles that degrade the acyloxymethyl ketone (AOMK) warhead.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated not only by the powder form of GB111-NH2 hydrochloride but also by the solvents required for its reconstitution.

  • Hand Protection (Double Gloving): Wear standard nitrile examination gloves. Causality: When reconstituting the compound in DMSO[5], double gloving is mandatory. DMSO rapidly degrades certain glove materials and acts as a transdermal carrier. If a splash occurs, the outer glove must be immediately removed and replaced.

  • Eye Protection: ANSI Z87.1 (or equivalent) compliant chemical splash goggles. Standard safety glasses are insufficient when handling DMSO solutions due to the risk of lateral splashing.

  • Body Protection: A fully buttoned, properly fitted laboratory coat (flame-resistant cotton preferred). Ensure cuffs are tucked under the inner nitrile glove to prevent wrist exposure.

  • Engineering Controls (Respiratory): All handling of the lyophilized powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. Causality: Weighing and transferring fine powders generates microscopic aerosols. Inhalation of a potent cathepsin inhibitor[1] poses an unacceptable respiratory hazard.

Operational Workflow: Reconstitution Protocol

This step-by-step methodology ensures the chemical integrity of GB111-NH2 while maximizing operator safety.

Step 1: Thermal Equilibration

  • Remove the sealed vial of GB111-NH2 hydrochloride from -20°C storage[4].

  • Place the vial in a desiccator at room temperature for at least 30 minutes.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the sensitive AOMK electrophilic trap, rendering the inhibitor inactive.

Step 2: Workspace Preparation

  • Power on the chemical fume hood and verify the airflow monitor indicates safe operational velocity.

  • Line the working surface with a plastic-backed absorbent bench pad to contain potential micro-spills.

  • Don all required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

Step 3: Solubilization

  • Carefully uncap the vial inside the fume hood.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Pipette up and down gently to dissolve. Do not vortex vigorously if it generates excessive micro-bubbles, which can lead to aerosolization upon opening the tube.

Step 4: Aliquoting and Storage

  • Dispense the stock solution into single-use amber microcentrifuge tubes (to protect from light degradation).

  • Immediately transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months)[4].

Visualized Handling Workflow

G Start GB111-NH2 (HCl) Powder (-20°C) Prep Equilibrate to RT (Prevent Condensation) Start->Prep PPE Don PPE: Double Nitrile, Goggles, Coat Prep->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Solvent Add Anhydrous DMSO (Solubilization) Hood->Solvent Aliquot Create Single-Use Aliquots Solvent->Aliquot Waste Dispose Waste (Non-Halogenated) Solvent->Waste Contaminated Materials Store Store at -80°C (Max 6 Months) Aliquot->Store

Workflow for the safe reconstitution and handling of GB111-NH2 hydrochloride.

Spill Response & Disposal Plan

Spill Decontamination:

  • Powder Spill: Do not sweep. Cover the powder with a damp absorbent paper towel (using water or a mild surfactant) to prevent aerosolization. Wipe up carefully and place materials in a solid hazardous waste container.

  • DMSO Solution Spill: Absorb immediately with chemical spill pads. Wash the area thoroughly with soap and water. Never use bleach (sodium hypochlorite) directly on DMSO spills, as it can cause a hazardous exothermic reaction.

Waste Disposal:

  • Liquid Waste: Unused GB111-NH2 dissolved in DMSO must be collected in designated Non-Halogenated Organic Solvent waste carboys.

  • Solid Waste: Pipette tips, empty vials, and bench pads contaminated with the compound must be disposed of in designated solid chemical hazard bins, clearly labeled with the compound name and "Toxic/Biologically Active Reagent."

References

  • InvivoChem. GB111-NH2 hydrochloride | Cysteine Cathepsin. Retrieved from: [Link]

Sources

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